10-Methoxycarbamazepine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxybenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZOFBKQWNPKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182884 | |
| Record name | 10-Methoxycarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28721-09-7 | |
| Record name | 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28721-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Methoxycarbamazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028721097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Methoxycarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-METHOXYCARBAMAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13NU3QR2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 10-Methoxycarbamazepine from 10-Methoxyiminostilbene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of 10-methoxycarbamazepine, a key intermediate in the production of the anticonvulsant drug oxcarbazepine, from its precursor 10-methoxyiminostilbene. The document details various synthetic methodologies, presents quantitative data in a structured format, and includes a visual representation of the general experimental workflow.
Introduction
The conversion of 10-methoxyiminostilbene to this compound is a crucial step in the manufacturing of oxcarbazepine. This process, known as carbamoylation, involves the addition of a carbamoyl group (-CONH2) to the nitrogen atom of the iminostilbene ring. The primary challenge in this synthesis is to achieve selective carbamoylation of the imino group without hydrolyzing the enol-ether moiety of the starting material. Various methods have been developed to optimize this reaction, primarily focusing on the in-situ generation of cyanic acid (HOCN) under mild acidic conditions.
Reaction Mechanism and Methodologies
The most common and commercially viable method for the synthesis of this compound from 10-methoxyiminostilbene involves the reaction with cyanic acid.[1] Cyanic acid is typically generated in situ from an alkali metal cyanate, such as sodium cyanate, and a mild acidic reagent.[1][2] The use of a mild acid is critical to prevent the rapid hydrolysis of the enol-ether group in the 10-methoxyiminostilbene.[1][2] Aromatic acids, such as benzoic acid and its derivatives, are often preferred for this purpose.[1]
An alternative, though less common due to the hazardous nature of the reagent, involves the use of phosgene or a phosgene equivalent like triphosgene.[3][4] This method proceeds through an N-chlorocarbonyl intermediate, which is then subjected to ammonolysis to yield the desired product.[4]
Quantitative Data Summary
The following table summarizes quantitative data from various reported experimental protocols for the synthesis of this compound and its subsequent conversion to oxcarbazepine.
| Starting Material (Amount) | Reagents | Solvent (Volume) | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) | Reference |
| 10-methoxyiminostilbene (40 g) | Sodium cyanate (175 g), DL-mandelic acid (240 g) | Dichloromethane (1000 mL) | 40–45 | 6 | This compound | 80 | - | [5][6] |
| 10-methoxyiminostilbene (100 g) | Sodium cyanate (370 g), Benzoic acid (274 g) | Toluene (2000 mL) | Reflux | 12 | This compound -> Oxcarbazepine | - | - | [1][7] |
| 10-methoxyiminostilbene (100 g) | Sodium cyanate (370 g), p-Chlorobenzoic acid (351 g) | Toluene (1000 mL) | Reflux | 12 | This compound -> Oxcarbazepine | - | 99.45 | [1] |
| 10-methoxyiminostilbene (100 g) | Sodium cyanate (370 g), 2,4-Dichlorobenzoic acid (430 g) | Toluene (1000 mL) | Reflux | 6 | This compound -> Oxcarbazepine | - | - | [1] |
| 10-methoxyiminostilbene (100 g) | Sodium cyanate (44 g), Benzoic acid (164 g) | Toluene (1000 mL) | 85-90 | 14 | This compound -> Oxcarbazepine | - | 99.45 | [1] |
| 10-methoxyiminostilbene (66.9 g) | Triphosgene (32.67 g), Triethylamine (34.92 g), 30% Ammonia (200 mL) | Toluene (1100 mL) | 10-15 | 6 | 10-methoxy-N-aminocarbonyl-iminostilbene | 85 | >95 | [3][8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis using Sodium Cyanate and DL-Mandelic Acid [5]
-
Reaction Setup: A 500 mL four-neck flask is charged with 40 g of 10-methoxyiminostilbene and 1000 mL of dichloromethane.
-
Addition of Reagents: To the stirred mixture, 175 g of sodium cyanate and 240 g of DL-mandelic acid are added.
-
Reaction Conditions: The mixture is heated to 40–45°C and stirred for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and 1000 mL of distilled water is added. The layers are separated.
-
Extraction and Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a sodium bicarbonate solution and then with distilled water, followed by drying.
Protocol 2: Synthesis using Sodium Cyanate and Benzoic Acid [1][7]
-
Reaction Setup: A mixture of 100 g of 10-methoxyiminostilbene in 2000 mL of toluene is prepared.
-
Addition of Reagents: 274 g of benzoic acid and 370 g of sodium cyanate are added to the mixture.
-
Reaction Conditions: The mixture is heated to reflux temperature with stirring and maintained for 12 hours.
-
Work-up: The reaction mixture is cooled to room temperature and filtered.
-
Purification: The clear toluene filtrate is washed with a 5% sodium carbonate solution followed by water. The resulting toluene layer containing this compound can be used directly for subsequent hydrolysis to oxcarbazepine.
Protocol 3: Synthesis using Triphosgene and Ammonia [3][8]
-
Reaction Setup: A solution of 66.9 g (0.3 mols) of 10-methoxyiminostilbene and 34.92 g (0.34 mols) of triethylamine in 800 mL of toluene is prepared.
-
Addition of Triphosgene: A solution of 32.67 g (0.11 mols) of triphosgene in 300 mL of toluene is gradually added over 6 hours at a temperature of 10-15°C. The reaction is monitored by TLC until the disappearance of the starting material.
-
Ammonolysis: 200 mL of 30% aqueous ammonia is added gradually with vigorous stirring at room temperature for several hours.
-
Work-up and Purification: The phases are separated, and the toluene phase is washed with water and then evaporated to dryness under reduced pressure to yield 10-methoxy-N-aminocarbonyl-iminostilbene.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound from 10-methoxyiminostilbene.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. US6670472B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. This compound | 28721-09-7 [chemicalbook.com]
- 4. A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES - Patent 1748988 [data.epo.org]
- 5. jopcr.com [jopcr.com]
- 6. jopcr.com [jopcr.com]
- 7. EP1302464A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 8. EP1748988B1 - A process for the preparation of iminostilbene derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to 10-Methoxycarbamazepine (CAS: 28721-09-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of 10-Methoxycarbamazepine (CAS: 28721-09-7). A significant intermediate in the synthesis of the widely used anticonvulsant drug Oxcarbazepine, this compound is also noted for its potential as an anticonvulsant, purportedly acting via the blockade of voltage-sensitive sodium channels. This document details experimental protocols for its synthesis and subsequent hydrolysis to Oxcarbazepine, summarizes its key chemical and physical properties in tabular format, and provides workflows and a proposed mechanism of action through diagrams.
Chemical Properties and Structure
This compound, also known as 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide, is a dibenzazepine derivative. Its structure is characterized by a central seven-membered azepine ring fused to two benzene rings, with a methoxy group at the 10-position and a carboxamide group at the 5-position.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 28721-09-7 | [1][2] |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [2] |
| Molecular Weight | 266.29 g/mol | [3] |
| Appearance | Off-White to Pale Yellow Solid | [3] |
| Melting Point | 186-188 °C | [4] |
| Boiling Point | 468.0 ± 55.0 °C (Predicted) | [4] |
| Density | 1.31 g/cm³ (Predicted) | [4] |
| Solubility | Information not widely available, but expected to be soluble in organic solvents like toluene and dichloromethane. | [4] |
| Storage | 2-8°C, in a cool, dark place. |
Structural Information
| Identifier | Value | Source(s) |
| IUPAC Name | 10-methoxy-5H-dibenzo[b,f]azepine-5-carboxamide | [5] |
| SMILES | COC1=CC2=CC=CC=C2N(C(=O)N)C3=CC=CC=C13 | [2] |
| InChI | InChI=1S/C16H14N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3,(H2,17,19) | [2] |
| InChIKey | PIZOFBKQWNPKDK-UHFFFAOYSA-N | [2] |
Experimental Protocols
Synthesis of this compound from 10-Methoxyiminostilbene
This protocol is based on the reaction of 10-methoxyiminostilbene with cyanic acid, generated in situ from an alkali metal cyanate and a mild acidic reagent.[4][6][7]
Materials:
-
10-Methoxyiminostilbene
-
Sodium Cyanate (NaOCN)
-
Benzoic Acid (or p-Chlorobenzoic Acid)
-
Toluene
-
5% Sodium Carbonate Solution
-
Water
Procedure:
-
To a reaction vessel, add 100 g of 10-methoxyiminostilbene and 1000 mL of toluene.[4]
-
Add 274 g of benzoic acid and 370 g of sodium cyanate to the mixture.[4]
-
Heat the reaction mixture to reflux temperature with stirring and maintain for 12 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove any solids.[4]
-
Wash the clear toluene filtrate with a 5% sodium carbonate solution, followed by a water wash.[4]
-
The resulting toluene layer contains this compound and can be used directly in the subsequent hydrolysis step or evaporated to isolate the crude product. A reported yield for a similar synthesis is 80%.[8]
Hydrolysis of this compound to Oxcarbazepine
This protocol describes the acid-catalyzed hydrolysis of the enol-ether functionality of this compound.[4][9]
Materials:
-
Toluene solution of this compound (from the previous step) or isolated this compound
-
2N Hydrochloric Acid (HCl) or Oxalic Acid solution
-
Water
Procedure:
-
Add the toluene layer containing this compound to 1000 mL of 2N hydrochloric acid.[4]
-
Heat the biphasic mixture to 75-90°C with vigorous agitation and maintain for 2 hours.[4]
-
Cool the mixture to 0-5°C and maintain for 2 hours to allow for the precipitation of Oxcarbazepine.[4]
-
Separate the product by filtration.
-
The crude Oxcarbazepine can be purified by recrystallization from a suitable solvent system, such as a dichloromethane:methanol mixture.[4]
Alternatively, hydrolysis can be performed using oxalic acid:
-
Heat a mixture of 100 g of this compound in 1000 ml of water and 69.24 g of oxalic acid to 90°C and maintain for approximately 17 hours.[9]
-
Cool the reaction mixture to room temperature, filter the resulting solid, and wash with water.[9]
-
The wet material can be further purified by refluxing in a mixture of isopropyl alcohol and water, followed by cooling, filtration, and drying.[9]
Analytical Characterization
The identity and purity of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.[8][10]
Thin Layer Chromatography (TLC)
TLC is a useful technique for monitoring the progress of the synthesis and assessing the purity of the final product. A typical mobile phase for the analysis of related compounds is a mixture of n-hexane and ethyl acetate (e.g., 6:4 v/v).[6]
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.[3][10]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. LC-MS data is available on PubChem, showing the expected molecular ion.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O of the carboxamide and the C-O-C of the methoxy group.[10]
Biological Activity and Mechanism of Action
This compound is primarily recognized as a key intermediate in the production of Oxcarbazepine, a widely used antiepileptic drug.[4][7] However, it is also suggested to possess intrinsic anticonvulsant properties.
Proposed Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The anticonvulsant effects of Carbamazepine and its derivatives, including Oxcarbazepine, are primarily attributed to their ability to block voltage-gated sodium channels.[14] It is proposed that this compound shares this mechanism of action. By binding to the sodium channels, it stabilizes them in the inactivated state, which prevents the high-frequency neuronal firing associated with seizures.
Visualizations
Synthesis and Hydrolysis Workflow
References
- 1. store.usp.org [store.usp.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. US6670472B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. 10-methoxy-5H-dibenz(b,f)azepine-5-carboxamide | C16H14N2O2 | CID 120031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jopcr.com [jopcr.com]
- 7. patents.justia.com [patents.justia.com]
- 8. jopcr.com [jopcr.com]
- 9. US8530647B2 - Process for the preparation of oxcarbazepine - Google Patents [patents.google.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound analytical standard 28721-09-7 [sigmaaldrich.com]
- 14. Differential block of sensory neuronal voltage-gated sodium channels by lacosamide [(2R)-2-(acetylamino)-N-benzyl-3-methoxypropanamide], lidocaine, and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticonvulsant Action of 10-Methoxycarbamazepine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Methoxycarbamazepine, a close structural analog of the established anticonvulsant carbamazepine and the active metabolite of oxcarbazepine, is presumed to exert its primary anticonvulsant effect through the modulation of voltage-gated sodium channels. While direct experimental data on this compound is limited, this guide synthesizes the extensive research on its parent compounds to infer its mechanism of action. This document provides a detailed overview of the molecular interactions, relevant quantitative data from related compounds, standard experimental protocols for investigation, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The mainstay of treatment involves antiepileptic drugs (AEDs) that primarily act by suppressing neuronal hyperexcitability. The dibenz[b,f]azepine-5-carboxamide class of compounds, which includes carbamazepine and oxcarbazepine, has been a cornerstone of epilepsy therapy for decades. This compound, also known as 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide, belongs to this class and is structurally poised to share a similar mechanism of action. This guide delves into the inferred core mechanism of this compound as an anticonvulsant, drawing upon the wealth of data available for its close chemical relatives.
Inferred Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The principal mechanism of action for carbamazepine and the active 10-monohydroxy metabolite (MHD) of oxcarbazepine is the blockade of voltage-gated sodium channels (VGSCs).[1][2][3][4][5] This action is crucial in controlling seizures as VGSCs are responsible for the initiation and propagation of action potentials. During a seizure, neurons exhibit high-frequency firing, a state that is preferentially targeted by these drugs.
The blockade is both voltage-dependent and use-dependent (or frequency-dependent).[6][7] This means the drug has a higher affinity for VGSCs in the inactivated state, which is more prevalent during the rapid and repetitive neuronal firing characteristic of a seizure.[6][7] By binding to and stabilizing the inactivated state of the sodium channel, the drug prevents the channel from returning to the resting state, thereby reducing the number of available channels to generate further action potentials. This selective inhibition of hyperexcitable neurons minimizes the effect on normal neuronal activity, a desirable property for an anticonvulsant.[6]
The binding site for carbamazepine-like drugs is thought to be located in the inner pore of the sodium channel, specifically involving the S6 transmembrane segments of domains III and IV.[8]
Quantitative Data for Related Compounds
Due to the lack of specific studies on this compound, the following tables summarize quantitative data for carbamazepine and the 10-monohydroxy metabolite (MHD) of oxcarbazepine to provide a reference for its potential potency.
Table 1: Inhibitory Concentrations (IC50) against Voltage-Gated Sodium Channels
| Compound | IC50 (M) | Cell Type | Experimental Conditions | Reference |
| Oxcarbazepine (OCBZ) | 5 x 10-8 | Cultured mouse central neurons | Limitation of firing of sodium-dependent action potentials | [2] |
| 10-Monohydroxy metabolite (MHD) | 2 x 10-8 | Cultured mouse central neurons | Limitation of firing of sodium-dependent action potentials | [2] |
| Carbamazepine (CBZ) | 6 x 10-7 | Cultured mouse central neurons | Limitation of firing of sodium-dependent action potentials | [2] |
| Carbamazepine (CBZ) | ~25 x 10-6 | - | High affinity for the inactivated state | [8] |
Table 2: Efficacy in Preclinical Seizure Models
| Compound | Animal Model | ED50 (mg/kg, p.o.) | Seizure Type Modeled | Reference |
| Oxcarbazepine (OCBZ) | Rodent | 14-21 | Tonic hindlimb extension (Maximal Electroshock) | [2] |
| 10-Monohydroxy metabolite (MHD) | Rodent | - | Tonic hindlimb extension (Maximal Electroshock) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the anticonvulsant mechanism of compounds like this compound.
Electrophysiology: Whole-Cell Voltage Clamp
This technique is fundamental for studying the effects of a compound on ion channel function.
Objective: To measure the effect of the test compound on voltage-gated sodium currents in isolated neurons or cell lines expressing specific sodium channel subtypes.
Methodology:
-
Cell Preparation: Primary neurons (e.g., from rat hippocampus or cortex) are dissociated and cultured, or a stable cell line (e.g., HEK293) expressing the desired human sodium channel subtype (e.g., NaV1.1, NaV1.2, NaV1.6) is used.
-
Recording Setup: Cells are placed on the stage of an inverted microscope and perfused with an external physiological salt solution. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used to form a high-resistance seal with the cell membrane (giga-seal).
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
Voltage Protocol: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit sodium currents. To assess use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied.
-
Drug Application: The test compound is applied to the external solution at various concentrations.
-
Data Analysis: The amplitude of the sodium current is measured before and after drug application. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
Animal Models of Epilepsy: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical screen for identifying compounds effective against generalized tonic-clonic seizures.
Objective: To assess the ability of a test compound to prevent seizures induced by a maximal electrical stimulus.
Methodology:
-
Animal Subjects: Male mice or rats are typically used.
-
Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneally or orally) at various doses. A vehicle control group is also included.
-
Electrical Stimulation: At the time of predicted peak drug effect, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Visualizations
Signaling Pathway Diagram
Caption: Inferred signaling pathway of this compound on Voltage-Gated Sodium Channels.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing the anticonvulsant mechanism of action.
Conclusion
While direct experimental evidence for this compound is currently lacking in the public domain, its structural similarity to carbamazepine and the active metabolite of oxcarbazepine strongly suggests that its primary mechanism of action as an anticonvulsant is the use-dependent blockade of voltage-gated sodium channels. This action leads to the stabilization of the inactivated state of the channel, thereby reducing neuronal hyperexcitability. Further in-depth studies, following the experimental protocols outlined in this guide, are necessary to definitively characterize the pharmacological profile of this compound and confirm its precise mechanism and therapeutic potential. This document serves as a foundational guide for researchers and drug development professionals interested in exploring this and related compounds.
References
- 1. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]
- 2. Oxcarbazepine: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oxcarbazepine, an antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 10-Methoxycarbamazepine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 10-Methoxycarbamazepine, a key intermediate in the synthesis of oxcarbazepine. Due to the limited availability of direct quantitative solubility data for this compound in peer-reviewed literature, this document presents the available qualitative information. Furthermore, to provide a valuable resource for researchers, quantitative solubility data and detailed experimental protocols for the closely related and structurally similar compound, oxcarbazepine, are included as a significant reference point.
Introduction to this compound
This compound (CAS: 28721-09-7) is a crucial intermediate in the manufacturing process of oxcarbazepine, an important anticonvulsant drug.[1] Its chemical formula is C₁₆H₁₄N₂O₂ with a molecular weight of 266.29 g/mol .[2][3] Understanding its solubility in various organic solvents is critical for process development, purification, and formulation activities in the pharmaceutical industry.
Solubility of this compound
Direct quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative solubility information has been documented.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4][5] |
| Methanol | Slightly Soluble | [4][5] |
This limited information highlights the need for further experimental determination of the solubility of this compound in a wider range of organic solvents to support pharmaceutical development.
Solubility of Oxcarbazepine: A Reference Point
Given that this compound is a direct precursor to oxcarbazepine, the solubility characteristics of oxcarbazepine can provide valuable insights for researchers working with its methoxy derivative.
Table 2: Quantitative Solubility of Oxcarbazepine in Various Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10⁻³) | Reference |
| Tetrahydrofuran | 308.15 | 3.08 | [6] |
| Acetone | 308.15 | 1.82 | [6] |
| Acetonitrile | 308.15 | 1.22 | [6] |
| Methanol | 308.15 | 1.11 | [6] |
| Ethanol | 308.15 | 0.617 | [6] |
| 1-Butanol | 308.15 | 0.617 | [6] |
| 1-Propanol | 308.15 | 0.616 | [6] |
| 2-Propanol | 308.15 | 0.413 | [6] |
| Dimethylformamide (DMF) | Not Specified | ~20 mg/ml | [7] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~10 mg/ml | [7] |
Note: The mole fraction solubility of oxcarbazepine in all eight pure solvents listed from the primary study increased with a rise in temperature.[6]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a compound like this compound, based on the solid-liquid equilibrium method used for oxcarbazepine.[6]
4.1. Materials and Apparatus
-
Solute: this compound (analytical grade)
-
Solvents: A range of common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran) of analytical grade.
-
Apparatus:
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.45 µm)
-
4.2. Experimental Procedure
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient time to ensure that solid-liquid equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is centrifuged at a high speed to separate the solid phase from the saturated solution.
-
Sample Extraction and Dilution: A known volume of the clear supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. The filtered solution is then diluted with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated HPLC-UV method.
-
Solubility Calculation: The mole fraction solubility is calculated from the determined concentration.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
This comprehensive guide provides researchers and drug development professionals with the currently available solubility information for this compound and a strong reference point using data from its close analog, oxcarbazepine. The detailed experimental protocol and workflow diagram offer a practical framework for conducting further solubility studies to bridge the existing data gap for this important pharmaceutical intermediate.
References
- 1. US6670472B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. 10-Methoxy Carbamazepine | LGC Standards [lgcstandards.com]
- 3. 10-methoxy-5H-dibenz(b,f)azepine-5-carboxamide | C16H14N2O2 | CID 120031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 28721-09-7 [m.chemicalbook.com]
- 5. This compound | 28721-09-7 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
10-Methoxycarbamazepine: A Key Process Impurity in Carbamazepine and Oxcarbazepine Manufacturing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 10-methoxycarbamazepine, a critical process-related impurity and key intermediate in the synthesis of the anticonvulsant drugs carbamazepine and, more significantly, oxcarbazepine. The document details its chemical identity, origins during manufacturing, and analytical methodologies for its detection and quantification. Detailed experimental protocols for both the synthesis of this compound and its subsequent conversion to oxcarbazepine are presented, alongside a summary of characterization data. Furthermore, this guide outlines analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), for the determination of this impurity in the active pharmaceutical ingredients (APIs). Visual diagrams are provided to illustrate the synthetic pathways and experimental workflows, offering a clear and concise resource for professionals in pharmaceutical development and quality control.
Introduction
Carbamazepine and its keto-analog, oxcarbazepine, are widely prescribed antiepileptic drugs.[1][2] The stringent control of impurities in their respective active pharmaceutical ingredients (APIs) is paramount to ensure patient safety and therapeutic efficacy.[1] this compound (CAS No: 28721-09-7) is a significant process-related impurity, primarily associated with the synthesis of oxcarbazepine, where it serves as a key intermediate.[3] It is also recognized as Oxcarbazepine EP Impurity B, highlighting its importance in pharmacopeial quality control.[4] This guide delves into the technical aspects of this compound, from its formation to its analysis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide | [4] |
| Synonyms | This compound, Oxcarbazepine EP Impurity B | [4][5] |
| CAS Number | 28721-09-7 | [6] |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [6] |
| Molecular Weight | 266.29 g/mol | [6] |
| Appearance | Off-White Solid | [7] |
| Melting Point | 186 to 188°C | [8] |
| Storage | 2-8°C Refrigerator | [7] |
Origin and Synthesis
This compound is primarily formed as a key intermediate during the synthesis of oxcarbazepine from 10-methoxyiminostilbene.[3][9] It is not typically a degradation product but rather a process-related impurity that may be carried over into the final oxcarbazepine API if the subsequent hydrolysis step is incomplete. In the context of carbamazepine, its presence would indicate a specific and less common synthetic route or a cross-contamination issue.
The synthesis of this compound generally involves the reaction of 10-methoxyiminostilbene with a cyanate source in the presence of an acid.[3] The subsequent hydrolysis of this compound yields oxcarbazepine.[10]
Synthetic Workflow
The following diagram illustrates the typical synthesis pathway leading to oxcarbazepine, highlighting the formation of this compound as a key intermediate.
Experimental Protocols
Synthesis of this compound[3]
This protocol describes a laboratory-scale synthesis of this compound from 10-methoxyiminostilbene.
Materials:
-
10-methoxyiminostilbene (40 g)
-
Dichloromethane (1000 mL)
-
Sodium cyanate (175 g)
-
DL-mandelic acid (240 g)
-
Distilled water
-
Sodium bicarbonate solution
Procedure:
-
A 500 mL four-neck flask is charged with 10-methoxyiminostilbene (40 g) and dichloromethane (1000 mL).
-
Sodium cyanate (175 g) and DL-mandelic acid (240 g) are added to the flask.
-
The mixture is stirred and heated to 40–45°C for 6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solution is cooled, and 1000 mL of distilled water is added.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The organic layers are combined, washed with sodium bicarbonate solution and distilled water, and then dried.
-
The solvent is evaporated to yield this compound. A yield of 80% has been reported for this process.[8]
Synthesis of Oxcarbazepine from this compound[3]
This protocol details the hydrolysis of this compound to produce oxcarbazepine.
Materials:
-
This compound (100 g)
-
Distilled water (1000 mL)
-
Oxalic acid dihydrate (71 g)
-
Isopropyl alcohol (IPA) (800 mL)
Procedure:
-
A 500 mL four-necked round-bottom flask is charged with this compound (100 g), distilled water (1000 mL), and oxalic acid dihydrate (71 g).
-
The mixture is refluxed for 18 hours at 95–105°C.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, filtered, and dried.
-
The residue is resuspended in water, filtered, and dried again.
-
Isopropyl alcohol (800 mL) is added, and the mixture is refluxed for 3 hours at 75–85°C.
-
After cooling for 1 hour, the mixture is filtered and washed with IPA to yield oxcarbazepine. A yield of 75% has been reported for this process.[8]
Analytical Characterization and Quantification
The identification and quantification of this compound as an impurity are crucial for the quality control of carbamazepine and oxcarbazepine. Various analytical techniques are employed for its characterization and routine analysis.
Characterization Techniques
The structural confirmation and characterization of synthesized this compound are typically performed using a combination of spectroscopic and chromatographic methods.
| Technique | Purpose | Observed Data/Results | Reference |
| Thin Layer Chromatography (TLC) | Purity assessment and reaction monitoring | Rf value of 0.38 (n-hexane:ethyl acetate 6:4) | [8] |
| Infrared (IR) Spectroscopy | Functional group identification | Confirms the presence of characteristic functional groups | [1][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Provides detailed information on the molecular structure | [1][8] |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Confirms the molecular weight of 266.29 g/mol | [1][8] |
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the quantification of this compound in bulk drug substances and pharmaceutical formulations.[11][12][13] A general HPLC method for the determination of oxcarbazepine and its related substances, including this compound, is outlined below.
Chromatographic Conditions (General):
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.005 M KH₂PO₄) and organic solvents like methanol and acetonitrile. A typical ratio could be 70:05:25 (v/v/v) of buffer:methanol:acetonitrile.[11]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at a wavelength of approximately 215 nm or 256 nm.[11][13]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 23 ± 1°C).[11]
Method Validation: Any HPLC method used for impurity quantification must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[13][15]
Regulatory Perspective and Impurity Limits
Conclusion
This compound is a critical process-related impurity in the manufacturing of oxcarbazepine, where it also serves as a key synthetic intermediate. Its presence in the final API is an indicator of incomplete hydrolysis and must be carefully controlled to ensure the quality, safety, and efficacy of the drug product. This technical guide has provided a detailed overview of its origin, synthesis, and the analytical methodologies required for its characterization and quantification. The experimental protocols and workflow diagrams presented herein serve as a valuable resource for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of carbamazepine and oxcarbazepine. A thorough understanding and control of this compound are essential for compliance with global regulatory standards.
References
- 1. jopcr.com [jopcr.com]
- 2. What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6670472B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. 10-methoxy-5H-dibenz(b,f)azepine-5-carboxamide | C16H14N2O2 | CID 120031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 10-Methoxy-carbamazepin analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. store.usp.org [store.usp.org]
- 8. jopcr.com [jopcr.com]
- 9. researchgate.net [researchgate.net]
- 10. US8530647B2 - Process for the preparation of oxcarbazepine - Google Patents [patents.google.com]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
- 14. rroij.com [rroij.com]
- 15. Appraisal of the greenness profile of a chromatographic method for the simultaneous estimation of carbamazepine and oxcarbazepine, along with two potential impurities and three formulation excipients - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass Spec) for 10-Methoxycarbamazepine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 10-methoxycarbamazepine, an important intermediate in the synthesis of oxcarbazepine. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for these analytical techniques. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, synthesis, and quality control of related pharmaceutical compounds.
General Information
| Property | Value |
| Chemical Name | 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide |
| Synonyms | This compound, Oxcarbazepine EP Impurity B |
| CAS Number | 28721-09-7 |
| Molecular Formula | C₁₆H₁₄N₂O₂ |
| Molecular Weight | 266.29 g/mol |
Mass Spectrometry Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a commonly employed technique.
Table 1: LC-MS Data for this compound [1]
| Parameter | Value |
| Instrument | LC-ESI-Q |
| Ionization Mode | Positive |
| Top 5 Peaks (m/z) | 180, 193, 222, 165, 179 |
Experimental Protocol: Mass Spectrometry
Liquid Chromatography:
-
Column: A suitable reversed-phase column, such as a C18, is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid to improve ionization) is a common mobile phase system.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.
-
Injection Volume: A small volume, typically 1-10 µL, of a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is injected.
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is effective for this molecule.
-
Mass Analyzer: A quadrupole (Q) or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Data is acquired over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data from peer-reviewed journals remains elusive in the public domain, typical chemical shifts can be predicted based on the structure of this compound and related compounds. The following tables present these expected values.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.2-7.8 | Multiplet | 8H | Aromatic Protons |
| ~6.0-7.0 | Singlet (broad) | 2H | -NH₂ |
| ~5.8 | Singlet | 1H | Olefinic Proton |
| ~3.8 | Singlet | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (Carboxamide) |
| ~155 | C-OCH₃ |
| ~115-140 | Aromatic and Olefinic Carbons |
| ~56 | -OCH₃ |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range covering approximately 0-10 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range covering approximately 0-200 ppm.
-
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3460, ~3350 | Strong, Sharp | N-H stretch (primary amide) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950, ~2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1670 | Strong, Sharp | C=O stretch (amide I band) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~750 | Strong | Aromatic C-H out-of-plane bend |
Experimental Protocol: IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid this compound sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition (FT-IR Spectrometer):
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
References
A Technical Guide to the Thermal Stability and Degradation Profile of 10-Methoxycarbamazepine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and degradation profile of 1-Methoxycarbamazepine, an important intermediate in the synthesis of oxcarbazepine.[1] While specific experimental data for the thermal behavior of 10-Methoxycarbamazepine is not extensively available in the public domain, this document outlines the standard experimental protocols and expected data presentation based on established principles of pharmaceutical analysis for similar compounds.
Introduction to Thermal Stability and Degradation Analysis
Thermal stability is a critical quality attribute for any active pharmaceutical ingredient (API) and its intermediates. It dictates the substance's shelf-life, storage conditions, and is crucial for ensuring the safety and efficacy of the final drug product. Degradation studies, particularly forced degradation, are integral to identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[2][3]
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to provoke degradation.[2] Typical stress conditions include heat (thermal stress), hydrolysis (acidic and basic), oxidation, and photolysis.[3] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods can detect and quantify potential impurities.[3][4]
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 28721-09-7 | [5][6][7] |
| Molecular Formula | C16H14N2O2 | [5][8] |
| Molecular Weight | 266.29 g/mol | [5][7][9] |
| Appearance | Off-White Solid | [6][10][11] |
| Melting Point | 186-188°C | [6] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [6][10] |
| Storage | Sealed in dry, Room Temperature or 2-8°C | [6][9][10][11] |
Experimental Protocols for Thermal Analysis
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability and decomposition profile of a substance.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert pan (e.g., aluminum or platinum).
-
Atmosphere: The experiment is typically run under an inert nitrogen atmosphere to prevent oxidative degradation, at a specified flow rate (e.g., 50 mL/min).
-
Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, over a defined temperature range (e.g., 25°C to 500°C).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.
Illustrative TGA Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[12][13]
Methodology:
-
Instrument: A calibrated differential scanning calorimeter is used.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under an inert nitrogen atmosphere.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) over a specified temperature range that encompasses the expected melting point (e.g., 25°C to 250°C).
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) appear as peaks, and the peak temperature and enthalpy of fusion are determined.
Illustrative DSC Workflow:
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating methods.
General Protocol for Thermal Stress Testing:
-
Sample Preparation: A known concentration of this compound is prepared in a suitable solvent. A solid-state sample is also exposed to thermal stress.
-
Stress Condition: The sample is exposed to a high temperature (e.g., 80°C) for a specified duration.
-
Analysis: The stressed sample is analyzed by a stability-indicating HPLC method to determine the extent of degradation and to separate the parent compound from its degradation products.
-
Peak Purity: Peak purity analysis is performed to ensure that the chromatographic peak of the parent drug is not co-eluting with any degradants.
Illustrative Forced Degradation Workflow:
Caption: General Workflow for Forced Degradation Studies.
Illustrative Data Presentation
The following tables present hypothetical data for the thermal analysis and forced degradation of this compound to illustrate how results are typically summarized.
Table 2: Illustrative TGA Data for this compound
| Parameter | Result |
| Onset of Decomposition (Tonset) | ~250°C |
| Temperature at 5% Weight Loss (T5%) | ~265°C |
| Temperature at 10% Weight Loss (T10%) | ~280°C |
| Residual Mass at 500°C | < 5% |
Table 3: Illustrative DSC Data for this compound
| Parameter | Result |
| Melting Onset | ~185°C |
| Melting Peak (Tpeak) | ~187°C |
| Enthalpy of Fusion (ΔHfus) | ~100 J/g |
Table 4: Illustrative Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| Thermal (80°C, 48h) | 3.5 | 1 | 8.2 min |
| Acid (0.1N HCl, 24h) | 12.8 | 2 | 6.5 min |
| Base (0.1N NaOH, 4h) | 8.2 | 1 | 9.1 min |
| Oxidative (3% H2O2, 24h) | 5.6 | 2 | 7.3 min |
| Photolytic (ICH guidelines) | 2.1 | 1 | 5.9 min |
Potential Degradation Pathway
Based on the structure of this compound and known degradation pathways of related compounds like carbamazepine and oxcarbazepine, a potential degradation pathway under hydrolytic conditions could involve the hydrolysis of the amide group. The methoxy group may also be susceptible to cleavage under harsh acidic or thermal conditions.
Illustrative Degradation Logic:
References
- 1. US6670472B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. This compound CAS#: 28721-09-7 [m.chemicalbook.com]
- 7. 10-methoxy-5H-dibenz(b,f)azepine-5-carboxamide | C16H14N2O2 | CID 120031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 10. 错误页 [amp.chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. rroij.com [rroij.com]
- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
InChI key and SMILES string for 10-Methoxycarbamazepine.
An In-depth Technical Guide to 10-Methoxycarbamazepine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of this compound, an important intermediate and impurity in the synthesis of the anticonvulsant drug Oxcarbazepine. This document details its chemical identifiers, physicochemical properties, and a detailed experimental protocol for its synthesis. Additionally, logical workflows are illustrated using diagrams for enhanced clarity.
Chemical Identifiers
This compound, also known as 10-methoxy-5H-dibenzo[b,f]azepine-5-carboxamide, is a key chemical entity in pharmaceutical synthesis.[1][2] Its unique structure is precisely defined by standardized chemical identifiers.
| Identifier | Value |
| InChI Key | PIZOFBKQWNPKDK-UHFFFAOYSA-N[2][3][4] |
| SMILES String | COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N[2][3] |
| CAS Number | 28721-09-7[1][3][4] |
Physicochemical and Analytical Data
The physical and chemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [1][3] |
| Molecular Weight | 266.29 g/mol | [2][4][5][6] |
| Appearance | Pale Yellow Solid / Off-White Solid | [1][7] |
| Melting Point | 186-188°C | [7] |
| Boiling Point (Predicted) | 468.0 ± 55.0 °C | [7][8] |
| Density (Predicted) | 1.31 g/cm³ | [7][8] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [7][8] |
| Purity (Assay) | ≥97.5% (HPLC) | [4] |
| Storage Temperature | Room Temperature, Sealed in dry / 2-8°C | [8] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is commonly achieved through the carboxamidation of 10-methoxyiminostilbene (10-methoxy-5H-dibenz[b,f]azepine).[9][10] A prevalent method involves the in situ generation of cyanic acid (HOCN) from an alkali metal cyanate and a mild acidic reagent.[9][11]
Materials:
-
10-methoxyiminostilbene
-
Sodium cyanate (NaOCN)
-
Mild aromatic acid (e.g., benzoic acid, p-chlorobenzoic acid)[9]
-
5% Sodium carbonate solution
-
2N Hydrochloric acid
Procedure:
-
A mixture of 10-methoxyiminostilbene, the aromatic acid (e.g., p-chlorobenzoic acid), and sodium cyanate is prepared in a suitable solvent such as toluene.[9]
-
The reaction mixture is heated to reflux and maintained for several hours (e.g., 12 hours), with reaction progress monitored by HPLC or TLC.[9]
-
Upon completion, the mixture is cooled to room temperature and filtered to remove solid by-products.[9]
-
The resulting clear toluene filtrate is washed sequentially with a 5% sodium carbonate solution and then with water to remove unreacted acid and other aqueous-soluble impurities.[9]
-
The organic layer containing the this compound product is then separated. The product can be isolated by evaporation of the solvent or carried forward for subsequent hydrolysis to Oxcarbazepine.[9] For hydrolysis, the toluene layer is added to 2N hydrochloric acid and heated (e.g., 75-80°C).[9]
Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the synthesized this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and water or a buffer solution.
-
Sample Preparation: A standard solution of the synthesized this compound is prepared in a suitable solvent.
-
Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. Purity is determined by comparing the peak area of this compound to the total peak area of all components. A purity level of ≥97.5% is typically considered high quality.[4]
Visualized Workflows and Relationships
Diagrams can effectively illustrate complex processes and relationships, providing a clear visual summary for researchers.
Caption: Synthesis workflow for this compound.
References
- 1. 10-Methoxy Carbamazepine | CymitQuimica [cymitquimica.com]
- 2. 10-methoxy-5H-dibenz(b,f)azepine-5-carboxamide | C16H14N2O2 | CID 120031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound analytical standard 28721-09-7 [sigmaaldrich.com]
- 5. 10-Methoxy Carbamazepine | LGC Standards [lgcstandards.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. This compound | 28721-09-7 [chemicalbook.com]
- 8. This compound CAS#: 28721-09-7 [m.chemicalbook.com]
- 9. US6670472B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. US7459553B2 - Process for the preparation of carboxamide compounds - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the HPLC Determination of 10-Methoxycarbamazepine
Introduction
10-Methoxycarbamazepine, also known as Oxcarbazepine EP Impurity B, is a key related substance of the antiepileptic drug Oxcarbazepine.[1] Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical manufacturing and for studying the stability of the active pharmaceutical ingredient (API) and its dosage forms. This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for researchers, scientists, and drug development professionals involved in the analysis of carbamazepine-related compounds.
Materials and Methods
The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. Detection is performed using a UV detector. This method is designed to be simple, rapid, and suitable for routine analysis.
Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Run Time | 10 minutes |
Experimental Protocols
1. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1.0 - 50.0 µg/mL. These solutions are used to construct the calibration curve.
2. Preparation of Sample Solutions
-
For Drug Substance (API): Accurately weigh about 25 mg of the this compound API, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).
-
For Dosage Forms (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of this compound to a 25 mL volumetric flask. Add about 15 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate. Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.
3. System Suitability
Before sample analysis, perform a system suitability test by injecting the 20 µg/mL working standard solution six times. The system is deemed suitable for use if the acceptance criteria in the table below are met.
4. Analysis Procedure
Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of this compound in the samples using the calibration curve.
Data Presentation
System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 6500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% | 0.3% |
Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1.0 - 50.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 10.0 | 99.5 | 1.1 |
| 20.0 | 100.2 | 0.9 |
| 40.0 | 99.8 | 1.0 |
Precision
| Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6) |
| 20.0 | 0.9 | 1.5 |
Mandatory Visualizations
Caption: HPLC Experimental Workflow for this compound Analysis.
Caption: Logical Flow of HPLC Method Validation.
References
Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of 10-Methoxycarbamazepine in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring, pharmacokinetic studies, and clinical research.
Introduction
10-Methoxycarbamazepine is a metabolite of the antiepileptic drug carbamazepine. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and metabolic studies. This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid and selective LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥97.5% purity)[1]
-
Carbamazepine-d10 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Standard and Quality Control Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike into blank plasma to create the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of Carbamazepine-d10 in a 50:50 acetonitrile/water mixture.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).
Plasma Sample Preparation
-
Aliquot 100 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL Carbamazepine-d10) and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system can be used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[3] |
| Flow Rate | 0.4 mL/min[3] |
| Injection Volume | 5 µL[3] |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 95 |
| 2.0 | 95 |
| 2.1 | 5 |
| 3.0 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 4: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 267.1 | 193.1 | 100 | 25 |
| This compound (Qualifier) | 267.1 | 180.1 | 100 | 30 |
| Carbamazepine-d10 (IS) | 247.1 | 204.1 | 100 | 22 |
Data Presentation
Table 5: Summary of Quantitative Performance (Expected)
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 85% |
Visualizations
References
Application Notes and Protocols for 10-Methoxycarbamazepine as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 10-Methoxycarbamazepine as a reference standard in the quantitative analysis of carbamazepine and its related impurities. The methodologies are intended to be illustrative and may require optimization for specific laboratory conditions and instrumentation.
Application Note: Quantification of Carbamazepine in Pharmaceutical Formulations using HPLC-UV with this compound as an Internal Standard
This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Carbamazepine in tablet formulations, utilizing this compound as an internal standard to ensure accuracy and precision.
Experimental Protocol
1.1. Materials and Reagents
-
Carbamazepine Reference Standard
-
This compound Reference Standard (Internal Standard)[1][2][3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Formic acid (analytical grade)
-
Carbamazepine tablets (200 mg)
1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
1.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Internal Standard | This compound |
1.4. Preparation of Standard Solutions
-
Carbamazepine Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Carbamazepine Reference Standard in a 25 mL volumetric flask with methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound Reference Standard in a 25 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Carbamazepine stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
1.5. Preparation of Sample Solution
-
Weigh and finely powder not fewer than 20 Carbamazepine tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Carbamazepine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask, add 5 mL of the Internal Standard Stock Solution (1 mg/mL), and dilute to volume with the mobile phase. The final theoretical concentration of Carbamazepine will be 10 µg/mL and this compound will be 10 µg/mL.
1.6. Method Validation Summary
The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 1 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
Data Presentation
Table 1: Linearity Data for Carbamazepine Quantification
| Concentration (µg/mL) | Peak Area Ratio (Carbamazepine/IS) |
| 1 | 0.102 |
| 5 | 0.515 |
| 10 | 1.021 |
| 25 | 2.550 |
| 50 | 5.105 |
Table 2: Precision and Accuracy Data for Carbamazepine Quantification
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Precision (%RSD) | Accuracy (Recovery %) |
| 5 | 4.95 | 1.5 | 99.0 |
| 10 | 10.12 | 1.2 | 101.2 |
| 25 | 24.85 | 1.1 | 99.4 |
Application Note: Impurity Profiling of Carbamazepine Drug Substance by LC-MS/MS using this compound as a Reference Standard
This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of this compound as a potential process-related impurity in Carbamazepine drug substance.
Experimental Protocol
2.1. Materials and Reagents
-
Carbamazepine Drug Substance
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (LC-MS grade)
2.2. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
2.3. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Carbamazepine: m/z 237.1 → 194.1; this compound: m/z 267.1 → 222.1 |
2.4. Preparation of Standard Solutions
-
This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve 2.5 mg of this compound CRM in a 25 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with a 1 mg/mL solution of Carbamazepine in methanol to achieve concentrations ranging from 0.05 to 5 µg/mL (corresponding to 0.005% to 0.5% impurity level).
2.5. Preparation of Sample Solution
-
Accurately weigh and dissolve 25 mg of the Carbamazepine drug substance in a 25 mL volumetric flask with methanol to obtain a 1 mg/mL solution.
2.6. Method Validation Summary
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 0.05 - 5 |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (%RSD) | < 5.0% |
| Accuracy (Recovery %) | 95.0 - 105.0% |
| Limit of Detection (LOD) (µg/mL) | 0.01 |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 |
Data Presentation
Table 3: Linearity Data for this compound Impurity Analysis
| Concentration (µg/mL) | Peak Area |
| 0.05 | 1,250 |
| 0.1 | 2,480 |
| 0.5 | 12,600 |
| 1.0 | 25,100 |
| 5.0 | 125,500 |
Table 4: Precision and Accuracy for this compound Impurity Analysis
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Precision (%RSD) | Accuracy (Recovery %) |
| 0.05 | 0.049 | 4.5 | 98.0 |
| 0.5 | 0.51 | 3.2 | 102.0 |
| 2.5 | 2.45 | 2.8 | 98.0 |
Mandatory Visualizations
Carbamazepine Metabolic Pathway
The following diagram illustrates the major metabolic pathways of Carbamazepine in the human body.
Caption: Major metabolic pathway of Carbamazepine.
Experimental Workflow for HPLC-UV Analysis
The diagram below outlines the key steps in the quantitative analysis of Carbamazepine using this compound as an internal standard.
Caption: HPLC-UV workflow for Carbamazepine quantification.
Logical Relationship for Impurity Profiling
This diagram illustrates the logical relationship in identifying and quantifying this compound as an impurity in the Carbamazepine drug substance.
Caption: Logic for impurity profiling of Carbamazepine.
References
Application Note: A Stability-Indicating UPLC Method for the Separation of 10-Methoxycarbamazepine from its Process-Related and Degradation Impurities
Abstract
This application note describes the development and validation of a novel, rapid, and sensitive stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of 10-Methoxycarbamazepine and its potential process-related and degradation impurities. The method is suitable for routine quality control analysis of bulk drug substance and formulated products, as well as for stability studies. The separation was achieved on a C18 stationary phase with a gradient elution program, providing excellent resolution and peak shapes for all analytes in a short run time. The method was validated in accordance with ICH guidelines to ensure its specificity, linearity, accuracy, and precision.
Introduction
This compound is a key intermediate in the synthesis of Oxcarbazepine, a widely used anticonvulsant drug.[1][2] As with any active pharmaceutical ingredient (API), it is crucial to control the level of impurities to ensure the safety and efficacy of the final drug product. Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the API over time (degradation products).[3][4] Therefore, a robust, stability-indicating analytical method is required to separate and quantify this compound from its potential impurities. This application note details such a method, developed to provide high resolution and sensitivity, which is critical for the stringent control of impurities.
Experimental
Instrumentation and Software
An ACQUITY UPLC® H-Class System (Waters) equipped with a Quaternary Solvent Manager, Sample Manager, and a Photodiode Array (PDA) detector was used for method development and validation. Data acquisition and processing were performed using Empower® 3 Chromatography Data Software.
Chemicals and Reagents
Reference standards for this compound and its potential impurities were sourced from commercial suppliers or synthesized in-house. Acetonitrile (HPLC grade), methanol (HPLC grade), and analytical grade reagents such as phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide were used. High-purity water was obtained from a Milli-Q® water purification system.
Chromatographic Conditions
A systematic approach was taken to optimize the chromatographic conditions. Several stationary phases and mobile phase compositions were screened to achieve the desired separation. The final, optimized conditions are presented in Table 1.
Table 1: Optimized UPLC Method Parameters
| Parameter | Condition |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 9.0 | |
| 9.1 | |
| 10.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 2.0 µL |
| Run Time | 10 minutes |
Standard and Sample Preparation
Standard Solution: A stock solution of this compound (1.0 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water (diluent). Working standard solutions were prepared by diluting the stock solution to the desired concentrations.
Impurity Stock Solution: Stock solutions of known impurities were prepared in the diluent. A mixed impurity stock solution was prepared to a final concentration of approximately 10 µg/mL for each impurity.
Sample Solution: A sample solution of this compound was prepared at a concentration of 1.0 mg/mL in the diluent.
Method Development and Validation
The primary goal of the method development was to achieve baseline separation of this compound from its known process-related impurities and potential degradation products.
Identification of Potential Impurities
Based on the known synthesis route of this compound, the following potential process-related impurities were identified:
-
Impurity A: 10-Methoxyiminostilbene (starting material)
-
Impurity B: Oxcarbazepine (a related substance)
-
Impurity C: 10-Oxo-iminodibenzyl[1]
-
Impurity D: Carbamazepine[4]
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies were conducted on the this compound drug substance. The API was subjected to stress conditions as recommended by ICH guidelines, including acid and base hydrolysis, oxidation, thermal, and photolytic stress.[5][6] The degradation was targeted to be in the range of 5-20%. The stressed samples were then analyzed using the developed UPLC method.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Treatment | Observation |
| Acid Hydrolysis | 0.1 N HCl at 80 °C for 2 hours | Significant degradation observed, major degradant peak at RRT ~0.85 |
| Base Hydrolysis | 0.1 N NaOH at 80 °C for 1 hour | Moderate degradation, major degradant peak at RRT ~1.20 |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Minor degradation observed |
| Thermal Degradation | 105 °C for 48 hours | No significant degradation |
| Photolytic Degradation | Exposed to UV light (254 nm) for 24 hours | Minor degradation observed |
The developed method was able to separate all the degradation products from the main peak and from each other, demonstrating its specificity and stability-indicating capability.
Results and Discussion
The developed UPLC method provided excellent separation of this compound from its process-related impurities and degradation products. The chromatogram of a spiked sample is shown in Figure 1.
(Note: A representative chromatogram would be included here in a full application note)
The method was validated for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness. A summary of the validation results is presented in Table 3.
Table 3: Summary of Method Validation Data
| Parameter | This compound | Impurity A | Impurity B | Impurity C | Impurity D |
| Retention Time (min) | ~5.2 | ~6.8 | ~4.5 | ~3.9 | ~6.1 |
| Relative Retention Time | 1.00 | ~1.31 | ~0.87 | ~0.75 | ~1.17 |
| Linearity (r²) | >0.999 | >0.999 | >0.999 | >0.999 | >0.999 |
| LOD (µg/mL) | 0.05 | 0.04 | 0.05 | 0.06 | 0.04 |
| LOQ (µg/mL) | 0.15 | 0.12 | 0.15 | 0.18 | 0.12 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 97.8 - 102.1 | 98.1 - 101.5 | 97.5 - 102.5 | 98.0 - 101.8 |
| Precision (%RSD) | <1.0 | <2.0 | <2.0 | <2.0 | <2.0 |
Conclusion
A highly sensitive, selective, and rapid stability-indicating UPLC method has been developed and validated for the determination of this compound and its impurities. The method is suitable for the routine quality control of this compound in both bulk and formulated products and for its use in stability studies. The short run time of 10 minutes allows for high-throughput analysis.
Protocols
Protocol 1: Preparation of Solutions
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well.
-
Impurity Stock Solution (10 µg/mL): Prepare individual stock solutions of each impurity at 100 µg/mL in diluent. Prepare a mixed working solution by diluting the individual stocks to 10 µg/mL.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well. Filter the solution through a 0.22 µm syringe filter before injection.
Protocol 2: UPLC Analysis
-
Set up the UPLC system according to the parameters in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the mixed impurity standard solution to verify the retention times and resolution of the impurities.
-
Inject the this compound standard solution.
-
Inject the sample solution.
-
Process the chromatograms using the Empower® 3 software.
Visualizations
Caption: Workflow for the development of a stability-indicating analytical method.
References
- 1. US6670472B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP1302464A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 3. jopcr.com [jopcr.com]
- 4. jopcr.com [jopcr.com]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Application of 10-Methoxycarbamazepine in Neurology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methoxycarbamazepine (10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide) is a chemical analog of the well-established anticonvulsant drugs carbamazepine and oxcarbazepine.[1][2] Structurally, it is a derivative of carbamazepine and serves as a key intermediate in the synthesis of oxcarbazepine.[1][3] Given its close structural relationship to these frontline antiepileptic drugs, this compound is of significant interest in neurology research, particularly for the discovery and characterization of novel therapies for epilepsy and neuropathic pain. The primary mechanism of action for carbamazepine and its derivatives is the inhibition of voltage-gated sodium channels, which reduces neuronal excitability.[4]
This document provides detailed application notes and experimental protocols for the investigation of this compound in a research setting. Due to the limited volume of published research on this compound as an independent agent, the following protocols are largely adapted from established methodologies for carbamazepine and oxcarbazepine. The quantitative data presented is hypothetical and for illustrative purposes to guide researchers in experimental design and data presentation.
Chemical and Physical Properties
A solid understanding of the physicochemical properties of this compound is essential for its use in experimental settings.
| Property | Value | Reference |
| CAS Number | 28721-09-7 | [2] |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [1] |
| Molecular Weight | 266.29 g/mol | [1] |
| Solubility | Based on its analogs, it is expected to be slightly soluble in chloroform, dichloromethane, acetone, and methanol, and practically insoluble in water and ethanol.[5][6][7] | N/A |
| Storage | Store at 2°C - 8°C. | [1] |
Putative Mechanism of Action: Voltage-Gated Sodium Channel Modulation
The primary hypothesized mechanism of action for this compound, based on its structural similarity to carbamazepine, is the modulation of voltage-gated sodium channels (VGSCs). This action is believed to be use-dependent, meaning the compound has a higher affinity for channels in the inactivated state, which is more prevalent during high-frequency neuronal firing characteristic of seizure activity.
Caption: Hypothesized mechanism of this compound action.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Analysis of Sodium Channel Blockade
This protocol is designed to assess the inhibitory effect of this compound on voltage-gated sodium channels in cultured neurons or cell lines expressing specific sodium channel subtypes.
Workflow Diagram:
Caption: Workflow for patch-clamp analysis of sodium channel modulation.
Methodology:
-
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) stably expressing a specific voltage-gated sodium channel subtype (e.g., NaV1.1, NaV1.2, NaV1.6) on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 135 K-gluconate, 4 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 Na₂-phosphocreatine (pH adjusted to 7.2 with KOH).[4]
-
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute to final concentrations in the external solution immediately before use. Ensure the final DMSO concentration is below 0.1%.
-
Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Hold cells at a membrane potential of -80 mV.
-
Elicit sodium currents using depolarizing voltage steps (e.g., to -10 mV for 20 ms).
-
Record baseline currents in the absence of the compound.
-
Perfuse the recording chamber with varying concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM) and record the resulting currents.
-
Perform a washout with the external solution to assess the reversibility of the effect.
-
-
Data Analysis: Measure the peak sodium current amplitude at each concentration. Calculate the percentage of inhibition relative to the baseline. Plot a concentration-response curve and determine the IC₅₀ value.
Illustrative Quantitative Data:
| Concentration (µM) | % Inhibition of Peak Sodium Current (Mean ± SEM) |
| 1 | 8.2 ± 1.5 |
| 3 | 21.5 ± 2.8 |
| 10 | 48.9 ± 3.1 |
| 30 | 75.3 ± 2.5 |
| 100 | 92.1 ± 1.8 |
| IC₅₀ | 10.5 µM |
In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to assess the efficacy of a compound against generalized tonic-clonic seizures.[8][9]
Methodology:
-
Animal Preparation: Use adult male mice (e.g., ICR-CD-1 strain, 25-30 g).[10] Allow animals to acclimate for at least one week before the experiment.
-
Compound Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer the compound via oral gavage or intraperitoneal injection at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group should be included.
-
MES Induction: At the time of predicted peak effect (e.g., 30-60 minutes post-administration), induce a seizure by delivering an electrical stimulus through corneal or ear-clip electrodes (e.g., 50-60 Hz, 0.2 s duration, sufficient current to induce tonic hindlimb extension in control animals).[11]
-
Endpoint Measurement: The primary endpoint is the presence or absence of tonic hindlimb extension. Protection is defined as the absence of this sign.
-
Data Analysis: Determine the percentage of animals protected at each dose. Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
Illustrative Quantitative Data:
| Dose (mg/kg, i.p.) | Number of Animals | Animals Protected | % Protection |
| Vehicle | 10 | 0 | 0 |
| 10 | 10 | 2 | 20 |
| 30 | 10 | 6 | 60 |
| 100 | 10 | 9 | 90 |
| ED₅₀ | 25.5 mg/kg |
In Vitro Neuroprotection Assay: MTT Assay for Glutamate-Induced Excitotoxicity
This assay evaluates the potential of this compound to protect neurons from excitotoxic cell death, a common mechanism of neuronal damage in neurological disorders.
Methodology:
-
Cell Culture: Plate primary cortical or hippocampal neurons in 96-well plates.
-
Pre-treatment: After 7-10 days in vitro, pre-treat the neurons with various concentrations of this compound (e.g., 1 µM to 100 µM) for 1-2 hours.
-
Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a specified period (e.g., 24 hours) in the continued presence of this compound. Include a control group with no glutamate and a glutamate-only group.
-
MTT Assay:
-
Remove the treatment media.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Living cells will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) group. Determine the concentration of this compound that provides 50% protection (EC₅₀) against glutamate-induced cell death.
Illustrative Quantitative Data:
| This compound (µM) | Glutamate (50 µM) | Cell Viability (% of Control) |
| 0 | - | 100 ± 5.2 |
| 0 | + | 45.3 ± 4.1 |
| 1 | + | 52.8 ± 3.9 |
| 10 | + | 71.4 ± 4.5 |
| 30 | + | 85.1 ± 3.7 |
| 100 | + | 88.9 ± 3.2 |
| EC₅₀ | ~8 µM |
Conclusion
This compound represents an intriguing compound for neurological research due to its structural relationship with highly effective anticonvulsant drugs. The protocols and illustrative data provided herein offer a framework for investigating its potential as a modulator of neuronal excitability and as a neuroprotective agent. Researchers are encouraged to adapt these methodologies to their specific experimental questions and to contribute to a more comprehensive understanding of the pharmacological profile of this compound. Further studies are warranted to elucidate its precise mechanism of action, pharmacokinetic profile, and therapeutic potential in various models of neurological disease.
References
- 1. US6670472B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. store.usp.org [store.usp.org]
- 3. EP1302464A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 4. Activity Clamp Provides Insights into Paradoxical Effects of the Anti-Seizure Drug Carbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Chronic Treatment with Oxcarbazepine Attenuates Its Anticonvulsant Effect in the Maximal Electroshock Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. meliordiscovery.com [meliordiscovery.com]
Protocol for monitoring the synthesis of Oxcarbazepine from 10-Methoxycarbamazepine.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for monitoring the acid-catalyzed hydrolysis of 10-Methoxycarbamazepine to synthesize Oxcarbazepine. The included methodologies for Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are designed to effectively track reaction progress and quantify the conversion, ensuring product quality and optimizing reaction conditions.
Introduction
Oxcarbazepine, an important anticonvulsant drug, can be synthesized by the hydrolysis of its intermediate, this compound. This reaction is typically carried out under acidic conditions.[1][2][3] Meticulous monitoring of this chemical transformation is crucial for determining the reaction endpoint, maximizing the yield of the desired product, and minimizing the formation of impurities. This protocol outlines two effective analytical techniques for real-time reaction monitoring.
Reaction Pathway
The synthesis of Oxcarbazepine from this compound proceeds via an acid-catalyzed hydrolysis mechanism. The methoxy group at the 10-position of the dibenzazepine ring is cleaved in the presence of an acid and water, yielding the corresponding ketone, Oxcarbazepine.
Caption: Synthesis of Oxcarbazepine from this compound.
Experimental Protocols
Synthesis of Oxcarbazepine
This protocol is a general representation of the synthesis found in the literature.[1][3] Researchers should adapt it based on their specific laboratory conditions and scale.
Materials:
-
This compound
-
Oxalic acid dihydrate (or another suitable acid like HCl)
-
Distilled water
-
Isopropyl alcohol (for purification)
-
Reaction flask with reflux condenser
-
Heating mantle
-
Stirrer
Procedure:
-
In a suitable reaction flask, combine this compound, distilled water, and the chosen acid (e.g., oxalic acid dihydrate).
-
Heat the mixture to reflux (typically 95-105°C) with constant stirring.
-
Monitor the reaction progress at regular intervals (e.g., every 1-2 hours) using the TLC or HPLC methods described below.
-
Once the reaction is complete (indicated by the disappearance or stabilization of the this compound spot/peak), cool the mixture to room temperature.
-
Filter the crude product, wash it with distilled water, and dry it.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as isopropyl alcohol.[1]
Monitoring by Thin Layer Chromatography (TLC)
TLC is a rapid and straightforward method for qualitatively monitoring the progress of the reaction.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase: n-hexane:ethyl acetate (6:4 v/v)
-
Capillary tubes for spotting
-
UV lamp for visualization (254 nm)
Procedure:
-
Prepare the mobile phase by mixing n-hexane and ethyl acetate in a 6:4 ratio.
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm and allow the chamber to saturate.
-
Withdraw a small aliquot of the reaction mixture using a capillary tube and dilute it with a suitable solvent (e.g., methanol or dichloromethane).
-
On a TLC plate, spot the diluted reaction mixture, a standard of this compound, and a standard of Oxcarbazepine.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate from the chamber, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Retention Factor (Rf) for each spot. The reaction is complete when the spot corresponding to this compound (Rf ≈ 0.38) is no longer visible or its intensity is minimal, while the spot for Oxcarbazepine (Rf ≈ 0.40) is prominent.[1]
Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the conversion of the starting material to the product and can also be used to detect and quantify impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system with a pump, autosampler, column oven, and a UV or PDA detector. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][4] |
| Mobile Phase | A mixture of 0.005M KH₂PO₄ buffer, methanol, and acetonitrile (70:05:25 v/v/v).[2] |
| Flow Rate | 1.0 mL/min.[2] |
| Column Temperature | Ambient (e.g., 25°C). |
| Detection | UV at 215 nm.[2][4] |
| Injection Volume | 10 µL. |
| Run Time | Sufficient to allow for the elution of all components (e.g., 10-15 minutes). |
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations of this compound and Oxcarbazepine in the mobile phase.
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture, cool it to room temperature, and dilute it to a suitable concentration with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and the reaction sample into the HPLC system.
-
Data Analysis: Identify the peaks for this compound and Oxcarbazepine based on their retention times compared to the standards. The retention time for Oxcarbazepine is reported to be around 7.0 minutes under similar conditions.[2]
-
Quantification: Calculate the percentage conversion by determining the peak areas of the starting material and the product. The progress of the reaction is monitored by the decrease in the peak area of this compound and the increase in the peak area of Oxcarbazepine over time.
Data Presentation
The following table summarizes quantitative data from a patent demonstrating the influence of different acids on the hydrolysis of this compound, as monitored by HPLC.
| Acid Used | Reflux Time (hours) | Conversion (%) | This compound (%) | Oxo-iminodibenzyl (IDB) (%) | Total Impurity (%) | Unreacted 10-Methoxyiminostilbene (ISB) (%) |
| Hydrochloric Acid | 4 | 89.63 | 0.24 | 70.19 | 19.19 | 10.37 |
| Sulphuric Acid | 4 | 92.31 | 0.18 | 65.23 | 27.00 | 7.69 |
Data adapted from US Patent 8,530,647 B2. The high percentage of Oxo-iminodibenzyl (IDB) suggests it is a significant byproduct under these conditions.
Experimental Workflow
The following diagram illustrates the overall workflow for monitoring the synthesis of Oxcarbazepine.
Caption: Workflow for Synthesis and Monitoring of Oxcarbazepine.
References
Application Note: Gas Chromatography Method for the Analysis of 10-Methoxycarbamazepine
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Methoxycarbamazepine is a key impurity and metabolite of the antiepileptic drug Oxcarbazepine. Accurate and reliable quantification of this compound is crucial for pharmaceutical quality control and metabolic studies. While High-Performance Liquid Chromatography (HPLC) is a common analytical technique, Gas Chromatography (GC) offers an alternative with high separation efficiency and sensitivity, particularly when coupled with a mass spectrometer (MS). However, like its parent compounds, carbamazepine and oxcarbazepine, this compound is susceptible to thermal degradation at the high temperatures used in GC analysis.[1][2][3][4][5] To overcome this challenge, a derivatization step is necessary to enhance the thermal stability of the analyte.[1][2][6][7]
This application note presents a proposed gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound. The protocol is based on established methods for the analysis of structurally related and thermally labile compounds, such as carbamazepine and oxcarbazepine.[1][2][8] The described method, which includes a trimethylsilyl (TMS) derivatization step, provides a robust starting point for researchers to develop and validate a quantitative GC-MS assay for this compound in various matrices.
Quantitative Data Summary
As no specific validated GC method for this compound is readily available in the literature, the following table summarizes the expected performance characteristics based on the analysis of derivatized carbamazepine and oxcarbazepine by GC-MS. These values should be considered as targets for method development and validation.
| Parameter | Expected Performance |
| Retention Time (RT) | Analyte-specific, to be determined |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Linearity (R²) | ≥ 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Experimental Protocol
This protocol details the proposed methodology for the GC-MS analysis of this compound, including sample preparation with derivatization and instrument parameters.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., Carbamazepine-d10)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl Acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Nitrogen gas, high purity
2. Sample Preparation (Derivatization)
-
Sample Extraction: For biological matrices (e.g., plasma, serum), perform a liquid-liquid extraction.
-
To 1 mL of the sample, add the internal standard.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
3. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | |
| Initial Temperature | 150°C, hold for 1 min |
| Ramp 1 | 15°C/min to 250°C |
| Ramp 2 | 30°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined based on the mass spectrum of derivatized this compound and the internal standard. |
4. Quality Control
-
Calibration Curve: Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard and process them as described in the sample preparation section.
-
Quality Control Samples: Prepare low, medium, and high concentration QC samples to be analyzed with each batch to ensure the accuracy and precision of the method.
-
Blanks: Analyze a reagent blank and a matrix blank to check for interferences.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Disclaimer: This application note provides a proposed method and should be considered a starting point. The method requires full validation for the specific matrix and intended application to ensure it meets the required performance characteristics.
References
- 1. Gas chromatographic assay for oxcarbazepine and its main metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatographic/mass spectrometric assays for oxcarbazepine and its main metabolites, 10-hydroxy-carbazepine and carbazepine-10,11-trans-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. faa.gov [faa.gov]
- 5. False carbamazepine positives due to 10,11-dihydro-10-hydroxycarbamazepine breakdown in the GC-MS injector port - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Highly Sensitive Determination of Carbamazepine and Oxcarbazepine and Identification of Their Degradation Products in Material Evidences and Human Cadaveric Liver by Gas Chromatography–Mass Spectrometry - ProQuest [proquest.com]
Application Notes and Protocols for Tracking 10-Methoxycarbamazepine Reactions via Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for monitoring the progress of chemical reactions.[1] This application note provides a detailed protocol for utilizing TLC to track the synthesis of 10-Methoxycarbamazepine, a key intermediate in the manufacturing of various pharmaceuticals. By observing the disappearance of the starting material and the appearance of the product spot on a TLC plate, researchers can efficiently determine the reaction's endpoint, ensuring optimal yield and purity.
The synthesis of this compound often involves the reaction of 10-methoxyiminostilbene with a cyanate source.[1][2][3][4][5] Monitoring this conversion is crucial for process control in pharmaceutical development and manufacturing.
Principle of TLC for Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[1] As the mobile phase ascends the TLC plate via capillary action, it carries the components of the reaction mixture at different rates. The separation is based on the polarity of the compounds. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the polar stationary phase and travel shorter distances, leading to a lower Rf value.
By spotting the reaction mixture alongside the starting material and, if available, a reference standard of the product, one can visually track the conversion. A completed reaction will show the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for monitoring a this compound reaction using TLC.
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates. The F254 indicator allows for visualization under UV light.
-
Reactant: 10-Methoxyiminostilbene
-
Product: this compound (if available as a reference standard)
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate. A recommended starting ratio is 6:4 (v/v).
-
TLC Developing Chamber: A glass chamber with a lid.
-
Spotting Capillaries: Glass capillary tubes for applying samples to the TLC plate.
-
Visualization: A UV lamp with short-wave (254 nm) capability.
-
Solvents for Sample Preparation: Dichloromethane or the reaction solvent.
-
General Laboratory Glassware: Beakers, graduated cylinders, vials.
Procedure
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.
-
Mark equidistant points along the origin for spotting the samples. It is common practice to spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
-
Preparation of Samples for Spotting:
-
Starting Material (SM): Dissolve a small amount of 10-methoxyiminostilbene in a suitable volatile solvent like dichloromethane to create a dilute solution.
-
Reaction Mixture (RM): At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube or micropipette. Dilute this aliquot with a suitable solvent if necessary.
-
Co-spot (Co): In a small vial, mix a small amount of the starting material solution with the reaction mixture sample.
-
-
Spotting the TLC Plate:
-
Using a clean capillary tube for each sample, apply a small spot of the starting material solution, the co-spot, and the reaction mixture onto their respective marks on the origin line.
-
Ensure the spots are small and concentrated to achieve better separation. Allow the solvent to evaporate completely between applications if multiple applications are needed to increase concentration.
-
-
Developing the TLC Plate:
-
Pour the prepared mobile phase (n-hexane:ethyl acetate, 6:4 v/v) into the TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the mobile phase, to maintain a saturated atmosphere. Close the chamber with the lid and allow it to equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent front to ascend the plate. The development is complete when the solvent front is approximately 1 cm from the top of the plate.
-
-
Visualization and Interpretation:
-
Remove the TLC plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp at 254 nm. The aromatic nature of this compound and its precursors allows for easy visualization as dark spots against the fluorescent background of the plate.[6]
-
Circle the visible spots with a pencil.
-
The reaction is considered complete when the spot corresponding to the starting material (10-methoxyiminostilbene) is no longer visible in the reaction mixture lane.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation
The progress of the reaction can be qualitatively and quantitatively assessed by observing the TLC plate at different time intervals. The following table provides expected Rf values for the starting material and product in the recommended TLC system.
| Compound | Expected Rf Value (n-hexane:ethyl acetate 6:4) | Notes |
| 10-Methoxyiminostilbene | ~0.6 - 0.7 | The starting material is expected to be less polar and therefore will have a higher Rf value. |
| This compound | ~0.4 - 0.5 | The product, with the addition of the carboxamide group, is more polar and will have a lower Rf value compared to the starting material. |
Note: Rf values are indicative and can vary slightly based on experimental conditions such as temperature, chamber saturation, and the specific brand of TLC plates.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for monitoring a this compound reaction using TLC.
Logical Diagram for Reaction Monitoring
Caption: Idealized TLC plates at different stages of the reaction.
Troubleshooting
-
Spots are streaky: The sample may be too concentrated. Dilute the sample before spotting.
-
Poor separation of spots: The mobile phase may not be optimal. Adjust the polarity of the mobile phase. To decrease the Rf values (for compounds running too high), decrease the polarity by increasing the proportion of n-hexane. To increase the Rf values (for compounds stuck at the origin), increase the polarity by increasing the proportion of ethyl acetate.
-
No spots are visible: The sample may be too dilute, or the compounds do not absorb UV light. If the latter is suspected, alternative visualization techniques such as iodine staining can be employed.
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of this compound synthesis. Its simplicity, speed, and low cost make it an ideal choice for process development and quality control in a research and drug development setting. The protocols and data presented in this application note provide a solid foundation for successfully implementing TLC to monitor this important chemical transformation.
References
- 1. EP1302464A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 2. jopcr.com [jopcr.com]
- 3. US6670472B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. US20030105076A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Methoxycarbamazepine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 10-Methoxycarbamazepine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely described method involves the reaction of 10-methoxyiminostilbene with cyanic acid (HOCN). The cyanic acid is typically generated in situ by reacting an alkali metal cyanate (e.g., sodium cyanate) with an acid.
Q2: What is the primary side reaction that lowers the yield of this compound synthesis?
The main competing reaction is the acid-catalyzed hydrolysis of the enol-ether group in the starting material, 10-methoxyiminostilbene. This hydrolysis produces a ketone byproduct, 10-oxo-iminodibenzyl, which does not undergo the desired carboxamidation reaction, thus reducing the overall yield of this compound.[1][2]
Q3: Are there alternative reagents to phosgene for this synthesis?
Yes, due to the high toxicity of phosgene gas, alternative reagents can be used. One documented alternative is triphosgene, which has been used to achieve high yields of this compound.[3] Another approach avoids phosgene-like reagents altogether by using cyanic acid generated from alkali metal cyanates.[1][4][5][6]
Troubleshooting Guide
Issue: Low Yield of this compound
Low yields are a common issue in this synthesis, often attributed to the formation of the 10-oxo-iminodibenzyl byproduct. Here are several factors to investigate and optimize:
1. Choice of Acid Catalyst:
-
Problem: Strong acids can accelerate the hydrolysis of the enol-ether in the starting material. Mineral acids and even strong organic acids like acetic acid can lead to significant byproduct formation.[1][6]
-
Solution: Employ a mild acidic reagent. Aromatic acids, such as benzoic acid, are recommended as they are acidic enough to catalyze the desired reaction with cyanic acid but are less likely to cause rapid hydrolysis of the 10-methoxyiminostilbene.[1][4][5] Acids with a pKa value in the range of 10⁻⁴ to 10⁻⁵ are suitable.[6] The use of α-hydroxy acids, like mandelic acid, has also been reported to improve yields.[7] Unsaturated dicarboxylic acids, such as maleic acid, are another option.[2]
2. Reaction Solvent:
-
Problem: Performing the reaction without a solvent can create difficulties in subsequent processing and may not provide optimal conditions for the desired reaction pathway.[1][4]
-
Solution: The use of an appropriate organic solvent is crucial. Aromatic hydrocarbons (e.g., toluene, xylene) or aliphatic chlorinated solvents (e.g., dichloromethane, chloroform, dichloroethane) are recommended.[1][4][5][6] Toluene is frequently cited as a suitable solvent.[1][5][6] The choice of solvent can influence the selectivity and completion of the reaction.[1]
3. Reaction Temperature:
-
Problem: Sub-optimal temperatures can affect the reaction rate and the equilibrium between the desired reaction and side reactions.
-
Solution: The carboxamidation reaction is often carried out under reflux conditions to ensure the reaction proceeds to completion.[1][4] However, one protocol using maleic acid suggests a temperature range of 25°C to 30°C.[2] It is advisable to monitor the reaction progress (e.g., by TLC) to determine the optimal temperature and reaction time for your specific conditions.
4. Molar Ratio of Reactants:
-
Problem: An insufficient amount of the acid catalyst or cyanate source can lead to an incomplete reaction.
-
Solution: An excess molar quantity of the weak acid compared to the 10-methoxyiminostilbene starting material is preferable. For instance, a 2 to 10 molar excess of benzoic acid has been suggested, with a 5 to 8 times excess being more preferable.[1]
Data Presentation: Comparison of Synthesis Methods
| Method | Starting Material | Reagents | Solvent | Reported Yield | Reference |
| Mild Aromatic Acid | 10-Methoxyiminostilbene | Benzoic acid, Sodium cyanate | Toluene | ~75% (major product) | [1][4] |
| α-Hydroxy Acid | 10-Methoxyiminostilbene | α-Hydroxy acids (e.g., mandelic acid), Alkali metal cyanate | Not specified | "Improved yield and quality" | [7] |
| Unsaturated Dicarboxylic Acid | 10-Methoxyiminostilbene | Maleic acid, Sodium cyanate | Dichloromethane | Not explicitly stated for this compound | [2] |
| Triphosgene | 10-Methoxy-5H-dibenzo[b,f]azepine | Triphosgene, Triethylamine, Ammonia | Toluene | 85% | [3] |
| Acetic Acid (Solvent-free) | 10-Methoxyiminostilbene | Acetic acid, Alkali metal cyanate | None | < 78% (for subsequent Oxcarbazepine) | [1][6] |
Experimental Protocols
Protocol 1: Synthesis using Benzoic Acid and Sodium Cyanate
This protocol is based on the method described in patents emphasizing the use of a mild aromatic acid.[1][4]
Materials:
-
10-methoxy-5H-dibenz[b,f]azepine (10-methoxyiminostilbene)
-
Benzoic acid
-
Sodium cyanate
-
Toluene
-
Water
Procedure:
-
To a reaction vessel equipped with a reflux condenser and stirrer, add 10-methoxy-5H-dibenz[b,f]azepine and toluene.
-
Add a 5-8 molar excess of benzoic acid and sodium cyanate to the mixture.
-
Heat the reaction mixture to reflux temperature and maintain under reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture and filter.
-
Wash the filtered product mixture with water.
-
The toluene layer containing the 10-methoxy-5H-dibenz[b,f]azepine carboxamide can be used for subsequent hydrolysis to oxcarbazepine or for isolation of the product.
Protocol 2: Synthesis using Triphosgene
This protocol is adapted from a method described for the synthesis of this compound.[3]
Materials:
-
10-methoxy-5H-dibenzo[b,f]azepine
-
Triphosgene
-
Triethylamine
-
Toluene
-
30% Ammonia solution
Procedure:
-
In a reaction vessel, prepare a mixture of 10-methoxy-5H-dibenzo[b,f]azepine (0.3 mol) and triethylamine (0.34 mol) in 800 mL of toluene.
-
Cool the mixture to 10-15 °C.
-
Slowly add a solution of triphosgene (0.11 mol) in 300 mL of toluene dropwise over 6 hours, maintaining the temperature at 10-15 °C.
-
Monitor the reaction by TLC to confirm the complete disappearance of the starting material.
-
Once the reaction is complete, slowly add 200 mL of 30% ammonia solution with vigorous stirring over several hours at room temperature.
-
Allow the reaction mixture to separate into layers.
-
Separate the organic phase and wash the toluene layer with water.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified if necessary.
Visualizations
References
- 1. US6670472B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US7459553B2 - Process for the preparation of carboxamide compounds - Google Patents [patents.google.com]
- 3. This compound CAS#: 28721-09-7 [m.chemicalbook.com]
- 4. EP1302464A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. US20030105076A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. WO2009139001A2 - An improved process for the preparation of oxcarbazepine - Google Patents [patents.google.com]
Troubleshooting guide for 10-Methoxycarbamazepine synthesis side reactions.
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 10-Methoxycarbamazepine.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound?
A1: The most prevalent side reaction is the hydrolysis of the enol-ether group in the starting material, 10-methoxyiminostilbene. This reaction is typically acid-catalyzed and leads to the formation of 10-oxo-iminodibenzyl as the primary impurity.[1][2][3] The use of strong acids significantly promotes this unwanted side reaction.[1]
Q2: What type of acid catalyst is recommended to minimize side reactions?
A2: To minimize the formation of 10-oxo-iminodibenzyl, it is crucial to use a mild acidic reagent.[1][2][3] Aromatic acids, such as benzoic acid, are particularly effective.[1][3] Strong acids, including mineral acids and aliphatic organic acids like acetic acid and monochloro-acetic acid, should be avoided as they can lead to poor selectivity and increased impurity formation.[1]
Q3: How is the cyanic acid for the carboxamidation step typically generated?
A3: Cyanic acid (HOCN) is usually generated in situ from the reaction of an alkali metal cyanate, such as sodium cyanate, with the mild acidic reagent in the reaction mixture.[1][3]
Q4: What is the recommended solvent for this synthesis?
A4: Aromatic hydrocarbon solvents are generally preferred. Toluene is highlighted as a particularly effective solvent for this reaction, contributing to better selectivity and reaction completion.[1][2] Other suitable solvents include benzene, xylene, dichloromethane, chloroform, and dichloroethane.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored using standard chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][4]
Q6: What is a common method for purifying the final product, this compound?
A6: Purification can be achieved through solvent extraction and recrystallization.[4][5] A common procedure involves washing the organic layer containing the product with a sodium bicarbonate solution and then with water, followed by drying and solvent distillation.[4] The crude product can then be recrystallized from a suitable solvent like isopropyl alcohol.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Formation of 10-oxo-iminodibenzyl due to hydrolysis of the starting material. | - Replace strong acid catalysts with a mild aromatic acid like benzoic acid. - Ensure anhydrous reaction conditions to minimize water content. |
| Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Consider increasing the reaction time or temperature as per protocol guidelines. | |
| High levels of 10-oxo-iminodibenzyl impurity | Use of a strong acid catalyst (e.g., mineral acids, monochloro-acetic acid). | - Switch to a mild acidic reagent with a pKa in the range of 10⁻⁴ to 10⁻⁵.[3][6] Aromatic acids like benzoic acid are recommended.[1][3] |
| Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. | |
| Difficulty in purifying the final product | Presence of multiple impurities. | - Optimize the reaction conditions to improve selectivity and reduce the formation of side products. - Employ a biphasic system for hydrolysis of the subsequent step to oxcarbazepine, where by-products are soluble in at least one phase while the product is not.[2][6] - Utilize recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol.[2] |
Data on Reaction Conditions and Product Purity
The selection of an appropriate acid catalyst is critical to maximizing the yield of this compound while minimizing the formation of the 10-oxo-iminodibenzyl impurity. The following table summarizes the impact of different acidic reagents on the reaction outcome.
| Acidic Reagent | Starting Material | Solvent | Reaction Conditions | Product Yield/Purity | Key Side Product | Reference |
| Benzoic Acid | 10-methoxyiminostilbene | Toluene | Reflux | ~75% this compound | 10-oxo-iminodibenzyl | [1] |
| Monochloro-acetic acid | 10-methoxyiminostilbene | Toluene | 40°C, 4 hours | Significant formation of impurities | 10-oxo-iminodibenzyl | [1] |
| DL-mandelic acid | 10-methoxyiminostilbene | Dichloromethane | 40-45°C, 6 hours | 80% yield | Not specified | [4] |
Experimental Protocols
Synthesis of this compound using DL-mandelic acid[4]
-
Reaction Setup: In a 500 mL four-neck flask, add 40 g of 10-methoxyiminostilbene and 1000 mL of dichloromethane.
-
Addition of Reagents: To the flask, add 175 g of sodium cyanate and 240 g of DL-mandelic acid.
-
Reaction: Stir the mixture and heat it to 40–45°C for 6 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up:
-
Cool the solution and add 1000 mL of distilled water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them with a sodium bicarbonate solution followed by distilled water.
-
Dry the organic layer.
-
-
Isolation:
-
Add isopropyl alcohol and distill off the solvent.
-
Cool the residue, filter it, and dry the solid to obtain this compound as a white crystalline solid.
-
Visual Guides
Main Synthesis Pathway
References
- 1. US6670472B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP1302464A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. jopcr.com [jopcr.com]
- 5. jopcr.com [jopcr.com]
- 6. US20030105076A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Optimization of Mobile Phase for 10-Methoxycarbamazepine HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 10-Methoxycarbamazepine.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
A1: Poor peak shape can be attributed to several factors. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[1] Peak fronting may indicate column overload or an inappropriate sample solvent.
-
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution: Add a competitive base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1% v/v) to block these active sites. Alternatively, using a highly end-capped column can minimize these interactions.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound.
-
Solution: Adjust the mobile phase pH. Since this compound is a neutral compound, pH effects on the analyte itself are minimal. However, pH can influence the silica support of the stationary phase. Operating in a neutral pH range (e.g., pH 6-7) is generally a good starting point.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
-
Q2: My this compound peak has a long retention time, leading to unnecessarily long run times. How can I reduce it?
A2: A long retention time indicates that the mobile phase is too weak to elute the analyte efficiently.
-
Possible Causes & Solutions:
-
Low Organic Solvent Content: In reversed-phase HPLC, a lower percentage of organic solvent in the mobile phase leads to longer retention times.
-
Solution: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. For example, if you are using a 50:50 methanol:water mobile phase, try increasing it to 60:40 or 70:30.
-
-
Inappropriate Organic Solvent: The choice of organic solvent can impact retention.
-
Solution: Acetonitrile generally has a stronger elution strength than methanol in reversed-phase HPLC. If using methanol, consider switching to acetonitrile or using a mixture of both.
-
-
Q3: I am observing inconsistent or drifting retention times for this compound.
A3: Fluctuating retention times are often a sign of an unstable HPLC system or a mobile phase that is not properly prepared.[2]
-
Possible Causes & Solutions:
-
Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between any mobile phase changes.
-
-
Mobile Phase Composition Changes: If the mobile phase is prepared by online mixing, the pump proportioning valves may not be working correctly.[2] If prepared manually, improper mixing or evaporation of the more volatile organic component can alter the composition.
-
Solution: Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed. If using an online mixer, you can test its performance by adding a UV-active tracer to one of the solvent lines and observing the baseline.[2]
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Q4: I am seeing extraneous or "ghost" peaks in my chromatogram.
A4: Ghost peaks can originate from the sample, the mobile phase, or carryover from previous injections.
-
Possible Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can appear as ghost peaks, especially in gradient elution.
-
Solution: Use HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase through a 0.45 µm or 0.22 µm filter.[3]
-
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol in the autosampler method. Injecting a blank solvent run can confirm if carryover is the issue.
-
-
Late Eluting Compounds: A peak from a previous injection may elute very late in the current run.
-
Solution: Increase the run time or add a high-organic wash step at the end of each run to elute any strongly retained compounds.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A1: A good starting point for reversed-phase HPLC analysis of this compound on a C18 column would be an isocratic mixture of acetonitrile and water or methanol and water. Based on methods for the related compound carbamazepine, a ratio of 50:50 (v/v) is a reasonable starting condition.[4] From there, the organic content can be adjusted to optimize the retention time.
Q2: Should I use acetonitrile or methanol as the organic modifier?
A2: Both acetonitrile and methanol can be effective. Acetonitrile typically offers lower viscosity (leading to lower backpressure) and is a stronger eluting solvent in reversed-phase chromatography. Methanol is less expensive and can offer different selectivity for some compounds. It is recommended to try both to see which provides better peak shape and resolution from any impurities.
Q3: Is it necessary to use a buffer in the mobile phase?
A3: Since this compound is a neutral molecule, a buffer is not strictly necessary to control its ionization state. However, a buffer can be beneficial to maintain a stable pH, which helps to prevent the degradation of the silica-based stationary phase and can improve peak shape by suppressing the ionization of residual silanols.[5] A simple phosphate or acetate buffer at a low concentration (e.g., 10-25 mM) in the aqueous portion of the mobile phase is often sufficient.
Q4: What flow rate and detection wavelength should I use?
A4: For a standard 4.6 mm internal diameter HPLC column, a flow rate of 1.0 mL/min is a common starting point. The UV detection wavelength should be set at the absorbance maximum of this compound. For the related compound carbamazepine, a wavelength of 285 nm is often used.[4] It is advisable to determine the optimal wavelength by running a UV scan of a standard solution of this compound.
Q5: How can I improve the resolution between this compound and a closely eluting impurity?
A5: To improve resolution, you can modify the mobile phase to alter the selectivity of the separation.
-
Change the Organic Solvent Ratio: Fine-tuning the percentage of organic solvent can alter the relative retention times of the two peaks.
-
Switch the Organic Solvent: Changing from methanol to acetonitrile, or vice-versa, can significantly impact selectivity.
-
Adjust the pH: Even for neutral compounds, a change in pH can affect the stationary phase and potentially improve resolution.
-
Use a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase).
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Acetonitrile:Water)
-
Reagents and Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
0.45 µm solvent filtration apparatus
-
Clean glass solvent bottles
-
-
Procedure:
-
Measure the desired volume of acetonitrile and water into separate clean graduated cylinders. For a 1 L preparation of a 50:50 (v/v) mobile phase, measure 500 mL of acetonitrile and 500 mL of water.
-
Combine the solvents in a clean solvent reservoir bottle.
-
Mix the solution thoroughly by swirling or inversion.
-
Filter the mobile phase using a 0.45 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase using sonication, vacuum degassing, or helium sparging to remove dissolved gases.
-
Label the solvent bottle clearly with the composition and date of preparation.
-
Protocol 2: Isocratic HPLC Method for this compound
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 285 nm (or the determined λmax)
-
Run Time: 10 minutes (adjust as needed based on retention time)
-
-
Procedure:
-
Prepare the mobile phase as described in Protocol 1.
-
Set up the HPLC system with the specified chromatographic conditions.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard solution and record the chromatogram.
-
Evaluate the retention time, peak shape, and resolution. Adjust the mobile phase composition as needed for optimization.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Time of this compound
| Acetonitrile (%) | Water (%) | Retention Time (min) | Theoretical Plates (N) | Tailing Factor |
| 40 | 60 | 12.5 | 8500 | 1.2 |
| 50 | 50 | 7.8 | 9200 | 1.1 |
| 60 | 40 | 4.2 | 9500 | 1.0 |
Table 2: Comparison of Organic Solvents on Chromatographic Performance
| Organic Solvent | Composition (v/v) | Retention Time (min) | Resolution (from Impurity A) |
| Acetonitrile | 50% in Water | 7.8 | 1.8 |
| Methanol | 60% in Water | 8.1 | 1.5 |
Visualizations
Caption: Workflow for HPLC mobile phase optimization.
Caption: Troubleshooting flowchart for peak tailing issues.
References
Resolving peak tailing issues in 10-Methoxycarbamazepine chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the chromatography of 10-Methoxycarbamazepine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography?
A1: Peak tailing is a common chromatographic issue where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][3] Peak tailing can compromise resolution, quantification accuracy, and overall method reliability.[1]
Q2: What are the common causes of peak tailing for a compound like this compound?
A2: For a weakly basic or neutral compound like this compound, peak tailing in reverse-phase chromatography is often caused by secondary interactions between the analyte and the stationary phase.[1][4][5] The primary cause is often the interaction of the analyte with acidic silanol groups on the surface of silica-based columns.[1][3][4] Other potential causes include column overload, extra-column volume (dead volume), and issues with the mobile phase or sample solvent.[3][6][7]
Q3: How does the pKa of this compound influence peak shape?
A3: The predicted pKa of this compound is approximately 13.86, indicating it is a very weak acid, and for practical purposes in typical reverse-phase chromatography pH ranges (2-8), it behaves as a neutral or very weakly basic compound. This means that at lower pH values, any basic functional groups will be protonated. While the molecule is largely neutral, interactions with surface silanols on the column packing can still occur, leading to peak tailing.[4][5]
Q4: Can the choice of column significantly impact peak tailing for this compound?
A4: Yes, column selection is critical. Using modern, high-purity silica columns (Type B) with low residual silanol activity is highly recommended.[1][8] Furthermore, end-capped columns, where residual silanol groups are chemically deactivated, can significantly reduce secondary interactions and thus minimize peak tailing for compounds like this compound.[4][5][6]
Q5: What is the role of the mobile phase in controlling peak tailing?
A5: The mobile phase composition and pH are crucial for controlling peak shape. For weakly basic compounds, using a low pH mobile phase (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, reducing their ability to interact with the analyte.[1][4] The use of a buffer is also important to maintain a stable pH.[3] The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) also play a role in optimizing peak shape.[5]
Troubleshooting Guide
This guide addresses specific peak tailing issues you might encounter during the analysis of this compound.
Problem: All peaks in the chromatogram are tailing.
| Possible Cause | Recommended Solution |
| Column Void or Contamination | A void at the head of the column or contamination of the inlet frit can cause peak distortion for all analytes.[3][6][9] Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, replace the column. Using a guard column can help prevent this problem.[6][9] |
| Extra-Column Volume (Dead Volume) | Excessive tubing length or internal diameter, or poorly made connections between the injector, column, and detector can lead to band broadening and tailing.[5][6] Solution: Use tubing with the smallest possible internal diameter and shortest possible length. Ensure all fittings are properly tightened and that there are no gaps in the flow path. |
| Column Overload (Mass or Volume) | Injecting too much sample (either in terms of mass or volume) can saturate the stationary phase and lead to peak distortion.[3][6][7] Solution: To test for mass overload, dilute the sample and inject again. For volume overload, reduce the injection volume.[6] |
Problem: Only the this compound peak is tailing.
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | The primary cause of tailing for a single basic or polar neutral compound is often interaction with active silanol groups on the column packing.[1][3][4] Solution: 1. Adjust Mobile Phase pH: Lower the pH of the mobile phase to between 2.5 and 3.5 using an additive like 0.1% formic acid. This will protonate the silanol groups and reduce their interaction with the analyte.[1][4] 2. Use an End-Capped Column: Switch to a high-quality, end-capped C18 or similar column designed for the analysis of basic compounds.[4][6] 3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites. However, this is less common with modern columns.[6] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent that is much stronger (more organic) than the initial mobile phase, it can cause peak distortion.[7] Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase. |
| Analyte Chelation with Trace Metals | Trace metal contaminants in the silica matrix of the column can act as active sites and cause peak tailing, especially for compounds with chelating properties.[1] Solution: Use a high-purity, modern column where metal contamination is minimized. In some instances, adding a chelating agent like EDTA to the mobile phase might help, but this is a less common approach. |
Experimental Protocols
Representative HPLC Method for this compound Analysis
This method is adapted from established protocols for the analysis of the parent drug, oxcarbazepine, and its related substances, including this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 256 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A / Acetonitrile (70:30 v/v).
Protocol for Mobile Phase pH Adjustment to Mitigate Peak Tailing
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile.
-
Set up the HPLC system with the C18 column and the gradient program outlined above.
-
Prepare the this compound standard by dissolving it in the sample diluent to a known concentration (e.g., 10 µg/mL).
-
Inject the standard and acquire the chromatogram.
-
Observe the peak shape for this compound.
-
If peak tailing is observed, consider further lowering the pH by carefully adding a small amount more of formic acid to Mobile Phase A (e.g., to a final concentration of 0.2%). Alternatively, a different acidic modifier like trifluoroacetic acid (TFA) at a concentration of 0.1% can be tested.
-
Re-equilibrate the column with the new mobile phase and re-inject the standard to assess the improvement in peak shape.
Visualizations
Caption: Troubleshooting workflow for peak tailing of this compound.
Caption: Diagram illustrating secondary interaction causing peak tailing.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Analysis of Carbamazepine, Oxcarbazepine, Their Impurities, and Non-Labeled Interfering Substances by Stability-indicat… [ouci.dntb.gov.ua]
- 3. Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. jopcr.com [jopcr.com]
Minimizing the formation of oxo-iminodibenzyl impurity in 10-Methoxycarbamazepine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the critical oxo-iminodibenzyl impurity during the synthesis of 10-Methoxycarbamazepine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oxo-iminodibenzyl impurity formation in this compound synthesis?
The primary cause is the acid-catalyzed hydrolysis of the enol-ether moiety in the starting material, 10-methoxyiminostilbene.[1][2][3] This hydrolysis reaction forms the corresponding ketone, known as 10-oxo-iminodibenzyl, which does not proceed to the desired carboxamidation reaction.[2][3]
Q2: How does the choice of acid impact the formation of the oxo-iminodibenzyl impurity?
The choice of acid is critical. Strong mineral acids (e.g., HCl, H₂SO₄) and strong aliphatic acids lead to significant hydrolysis of the enol-ether, resulting in high levels of the oxo-iminodibenzyl impurity and poor yields of this compound.[1][2][4] Mild acidic reagents are essential to selectively promote the desired carboxamidation while minimizing the hydrolysis side reaction.[1][5]
Q3: What types of acids are recommended to minimize the oxo-iminodibenzyl impurity?
To minimize the formation of the oxo-iminodibenzyl impurity, the use of mild acids is recommended. These include:
-
Mild aromatic acids: Benzoic acid is a preferred choice, showing good selectivity towards the formation of this compound.[1][2]
-
α-Hydroxy acids: Acids like mandelic acid have been reported to provide excellent purity and high yields of the desired product.[4][6][7]
-
Unsaturated dicarboxylic acids: Maleic acid is another effective option for reducing the formation of the oxo-iminodibenzyl impurity.[3]
Q4: What is the role of the solvent in the reaction?
The solvent plays a significant role in the selectivity and completion of the carboxamidation reaction.[1][2] Commonly used and effective solvents include aromatic hydrocarbons such as toluene and xylene, and aliphatic chlorinated solvents like dichloromethane and chloroform.[1][5]
Q5: How can I monitor the progress of the reaction and the formation of impurities?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective analytical techniques for monitoring the reaction progress.[7][8][9][10][11] These methods can be used to track the consumption of the starting material (10-methoxyiminostilbene) and the formation of both the desired product (this compound) and the oxo-iminodibenzyl impurity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of oxo-iminodibenzyl impurity detected. | Use of a strong acid (e.g., mineral acids, strong aliphatic acids). | Switch to a milder acidic reagent such as benzoic acid, mandelic acid, or maleic acid.[1][3][6] |
| Reaction temperature is too high, accelerating hydrolysis. | Optimize the reaction temperature. While reflux is often used, a lower temperature might be beneficial depending on the chosen acid and solvent system.[1][2] | |
| Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the enol-ether. | |
| Low yield of this compound. | Incomplete reaction. | Increase the reaction time and monitor the consumption of starting material by TLC or HPLC.[7] |
| Poor selectivity of the acid catalyst. | As with high impurity levels, select a milder and more selective acid like benzoic acid or an α-hydroxy acid.[1][6] | |
| Sub-optimal solvent choice. | Experiment with different recommended solvents (e.g., toluene, dichloromethane) to improve reaction selectivity and yield.[1][5] | |
| Reaction is sluggish or does not go to completion. | Insufficient amount of acid catalyst. | An excess molar quantity of the mild acidic reagent compared to 10-methoxyiminostilbene may be required.[5] |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for any increase in oxo-iminodibenzyl formation. Reflux conditions are often effective.[1][2] |
Data Presentation
Table 1: Impact of Acid Choice on this compound Synthesis
| Acid Type | Example | Impact on Oxo-iminodibenzyl Formation | Yield of this compound | Reference |
| Mineral Acids | Hydrochloric Acid, Sulfuric Acid | High | Very Poor (~1%) | [1][2] |
| Aliphatic Acids | Acetic Acid, Monochloroacetic Acid | Significant | Poor (26% - 51%) | [1][2] |
| Mild Aromatic Acids | Benzoic Acid | Low | Good (~75%) | [1][2] |
| α-Hydroxy Acids | Mandelic Acid | Very Low | Excellent | [6][7] |
| Unsaturated Dicarboxylic Acids | Maleic Acid | Substantially Reduced | High | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Benzoic Acid
This protocol is based on the general method described in the literature, which aims to minimize the formation of the oxo-iminodibenzyl impurity.[1][2]
-
Reaction Setup: To a suitable reaction vessel, add 10-methoxyiminostilbene and a selected aromatic hydrocarbon solvent (e.g., toluene).
-
Reagent Addition: Add sodium cyanate and benzoic acid to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux temperature and maintain for a sufficient period, monitoring the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture and filter. The organic layer is then washed with water.
-
Analysis: The resulting organic layer containing this compound can be analyzed by HPLC to determine the yield and the level of oxo-iminodibenzyl impurity.
Protocol 2: Synthesis of this compound using an α-Hydroxy Acid
This protocol utilizes an α-hydroxy acid, such as mandelic acid, for improved purity and yield.[6][7]
-
Reaction Setup: Charge a reaction flask with 10-methoxyiminostilbene and a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: Add sodium cyanate and DL-mandelic acid to the flask.
-
Reaction Conditions: Stir the mixture and heat to 40-45°C for approximately 6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, add distilled water and separate the layers. The aqueous layer can be further extracted with the organic solvent.
-
Purification: Combine the organic layers, wash with a sodium bicarbonate solution and then with distilled water, and finally dry the organic phase. The solvent can then be exchanged to isolate the product.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: General experimental workflow for synthesis.
References
- 1. patents.justia.com [patents.justia.com]
- 2. US6670472B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. US7459553B2 - Process for the preparation of carboxamide compounds - Google Patents [patents.google.com]
- 4. WO2009139001A2 - An improved process for the preparation of oxcarbazepine - Google Patents [patents.google.com]
- 5. EP1302464A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 6. US8530647B2 - Process for the preparation of oxcarbazepine - Google Patents [patents.google.com]
- 7. jopcr.com [jopcr.com]
- 8. Appraisal of the greenness profile of a chromatographic method for the simultaneous estimation of carbamazepine and oxcarbazepine, along with two potential impurities and three formulation excipients - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
Stability issues of 10-Methoxycarbamazepine in solution.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 10-Methoxycarbamazepine in solution. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution? A1: The primary stability concern for this compound is its susceptibility to hydrolysis, particularly in acidic environments.[1][2][3] This reaction leads to the formation of its main degradant, Oxcarbazepine. Additionally, while specific photostability data is limited, general best practices for related compounds and storage recommendations suggest that protection from light is advisable to prevent potential photodegradation.[4]
Q2: What is the main degradation product of this compound? A2: The principal degradation product formed from the hydrolysis of this compound is 10-oxo-10,11-dihydro-5H-dibenz(b,f)azepine-5-carboxamide, commonly known as Oxcarbazepine.[1][2][3] This conversion is readily catalyzed by dilute mineral acids such as hydrochloric acid (HCl).[1][2]
Q3: What are the recommended storage conditions for this compound solid compound and its solutions? A3: For optimal stability, this compound as a solid and in solution should be stored under controlled conditions. It is recommended to store the compound in a tightly sealed container in a refrigerator at 2°C - 8°C.[5][6] Solutions should also be protected from light to minimize any potential for photodegradation.[4]
Q4: How does pH affect the stability of this compound solutions? A4: The pH of the solution is a critical factor influencing the stability of this compound. Acidic conditions are known to significantly accelerate the rate of hydrolysis, converting the molecule to Oxcarbazepine.[1][3] Therefore, to maintain the integrity of the compound in solution, exposure to acidic environments should be minimized or carefully controlled. The stability of pharmaceutical compounds can be significantly impacted by pH, which can catalyze degradation pathways like hydrolysis.[7]
Q5: What solvents are recommended for preparing this compound solutions? A5: this compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[8] When preparing solutions, it is crucial to use high-purity solvents and to consider the compatibility of the solvent with the intended experimental conditions. Given the compound's susceptibility to hydrolysis, the use of anhydrous solvents and neutral or buffered systems may be necessary for prolonged studies.
Troubleshooting Guide
Problem: I am observing a new, unexpected peak in my HPLC analysis of a this compound sample.
-
Possible Cause: This is likely due to the degradation of this compound. The most probable identity of the new peak is Oxcarbazepine, the hydrolysis product.[1][2]
-
Troubleshooting Steps:
-
Confirm Identity: If an analytical standard for Oxcarbazepine is available, compare its retention time with the unexpected peak.
-
Check Solution pH: Measure the pH of your sample or stock solution. An acidic pH could be accelerating hydrolysis.
-
Review Solution Age and Storage: Degradation can occur over time. Use freshly prepared solutions whenever possible. Ensure stock solutions are stored correctly at 2-8°C and protected from light.[4][5][6]
-
Examine Experimental Conditions: High temperatures or exposure to light during your experiment can also contribute to degradation.
-
Problem: The concentration of my this compound stock solution appears to decrease over time, leading to inconsistent results.
-
Possible Cause: This indicates an ongoing stability issue in your current storage solvent and conditions.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Discard the old stock solution and prepare a new one using high-purity, anhydrous solvent if possible.
-
Aliquot and Store: Aliquot the new stock solution into smaller, single-use volumes. This prevents repeated warming and cooling cycles and minimizes contamination of the entire stock.
-
Strict Storage Protocol: Store all aliquots in tightly sealed vials at 2-8°C in the dark.[4][6]
-
Conduct a Stability Study: Perform a short-term stability study of this compound in your chosen solvent and storage conditions to determine an acceptable use-by period for your solutions.
-
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2°C - 8°C[5][6] | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Light Exposure | Protect from light[4] | To prevent potential photodegradation. |
| Container | Tightly sealed, dry[8] | To prevent moisture absorption which can facilitate hydrolysis. |
| pH of Solution | Neutral to slightly basic | To avoid acid-catalyzed hydrolysis to Oxcarbazepine.[1][3] |
| Solution Age | Use freshly prepared | To ensure concentration accuracy and minimize degradation over time. |
Table 2: General Conditions for Forced Degradation Studies
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[9]
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60-80°C) | To simulate degradation in an acidic environment and identify acid-labile products like Oxcarbazepine.[10][11] |
| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60-80°C) | To assess stability in alkaline conditions and identify base-labile products.[10][11] |
| Oxidation | 3-30% H₂O₂, room temperature | To evaluate susceptibility to oxidative degradation.[10][11] |
| Thermal Degradation | Dry heat (e.g., 80-100°C) | To assess the intrinsic thermal stability of the molecule.[10][11] |
| Photostability | ICH Q1B conditions (e.g., 1.2 million lux hours visible, 200 watt hours/m² UV) | To determine if the molecule is sensitive to light exposure.[11][12] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like Methanol or Acetonitrile.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the mixture at 80°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate the mixture at 80°C.
-
Withdraw and neutralize aliquots with 0.1 M HCl at the same time points before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of ~3% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at specified time points for immediate analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a vial and expose it to dry heat (e.g., 100°C) in a calibrated oven.
-
Also, expose a solution of the compound to the same temperature.
-
Sample at various time points, cool to room temperature, dissolve/dilute appropriately, and analyze.
-
-
Photolytic Degradation:
-
Expose both the solid compound and its solution in a photochemically transparent container (e.g., quartz) to a light source compliant with ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze the samples after the specified exposure period.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation to ensure that the primary degradation products are adequately revealed.[10][13]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products, primarily Oxcarbazepine.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase (Isocratic or Gradient):
-
A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., Acetonitrile or Methanol).
-
Start with a composition like 50:50 (Aqueous:Organic) and adjust the ratio to achieve optimal separation. A gradient elution may be necessary if there are multiple degradation products with different polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor the UV absorbance at a wavelength where both the parent drug and its key degradants have significant absorbance (e.g., 254 nm or scan for lambda max).
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Method Validation:
-
Inject a solution containing a mix of undegraded this compound and a sample from the acid hydrolysis forced degradation study (which will be rich in Oxcarbazepine).
-
Optimize the mobile phase composition to ensure baseline separation between the this compound peak and the Oxcarbazepine peak.
-
The method is considered "stability-indicating" when it can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients without interference.[14]
-
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Logic diagram for troubleshooting stability issues.
Caption: Workflow for conducting a forced degradation study.
References
- 1. US6670472B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP1302464A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. biosynth.com [biosynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound CAS#: 28721-09-7 [m.chemicalbook.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. atlas-mts.com [atlas-mts.com]
- 13. biomedres.us [biomedres.us]
- 14. ijsdr.org [ijsdr.org]
Overcoming poor solubility of 10-Methoxycarbamazepine in analytical diluents.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the poor solubility of 10-Methoxycarbamazepine in common analytical diluents.
Frequently Asked Questions (FAQs)
Q1: In which common analytical solvents is this compound soluble?
This compound is known to have slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2][3] Its solubility in aqueous solutions is very low, which is a common characteristic for carbamazepine and its derivatives.[4][5]
Q2: What are the initial signs of solubility issues during sample preparation?
The most common indicators of poor solubility include:
-
Visible Particulates: Undissolved compound remaining in the vial after vortexing or sonication.
-
Cloudiness or Precipitation: The solution appears hazy or solids form over time, especially after dilution with an aqueous medium.
-
Inconsistent Analytical Results: Poor peak shape (e.g., tailing or splitting), variable peak areas, and low recovery in chromatographic analyses like HPLC.[6][7]
Q3: Can I use sonication or heating to dissolve this compound?
Sonication can help break down agglomerates and increase the rate of dissolution. Gentle heating can also increase solubility, but caution is advised as excessive heat may lead to degradation of the analyte. These methods can be used, but if the compound precipitates upon returning to room temperature, the solution is supersaturated and not suitable for analysis.
Q4: Why does my compound dissolve in the initial solvent but crash out when I inject it into my HPLC system?
This is a common issue known as solvent mismatch. If your sample is dissolved in a solvent that is much stronger (more non-polar in reverse-phase HPLC) than the mobile phase, it may not be miscible.[6][7] When the strong sample solvent mixes with the weaker mobile phase at the head of the column, the analyte can precipitate, leading to blockages, pressure increases, and poor chromatography.[6][8] It is always best to dissolve the sample in the mobile phase itself or a solvent with a similar or weaker elution strength.[7][9]
Q5: What is a good starting point for developing a suitable analytical diluent?
A recommended starting approach is to dissolve the this compound in a small amount of a strong organic solvent like DMSO or Methanol to create a concentrated stock solution. Then, dilute this stock solution to the final working concentration using a diluent that is biochemically compatible with your mobile phase, such as a mixture of acetonitrile and water.
Troubleshooting Guide
This guide addresses specific problems you may encounter due to the poor solubility of this compound.
Problem 1: The compound will not fully dissolve in my chosen diluent.
-
Possible Cause: The solvent is not strong enough for the desired concentration.
-
Troubleshooting Steps:
-
Decrease Concentration: Determine the lowest concentration required for your assay and try again.
-
Use a Co-solvent Approach: Prepare a high-concentration stock solution in 100% DMSO or Methanol. Serially dilute the stock solution with your mobile phase or a mixture of organic solvent and water. See Experimental Protocol 1.
-
Modify Diluent pH: Since this compound is a weakly acidic compound, adjusting the pH of the diluent can influence its solubility.[10] Experiment with small pH adjustments in the aqueous portion of your diluent. See Experimental Protocol 2.
-
Incorporate Surfactants: Low concentrations of surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[11][12] See Experimental Protocol 3.
-
Problem 2: My prepared samples are cloudy, or a precipitate forms over time.
-
Possible Cause: The solution is supersaturated and thermodynamically unstable, or the diluent is incompatible with the mobile phase.
-
Troubleshooting Steps:
-
Verify Solvent Miscibility: Ensure all components of your diluent and mobile phase are fully miscible.[8]
-
Reduce Organic Content in Stock: If using a high-organic stock solution, minimize the volume added to the aqueous diluent to prevent "crashing out." A common rule is to keep the final concentration of the strong organic solvent (like DMSO) below 5%.
-
Filter the Sample: Before injection, filter the sample through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent to remove any precipitated material. This protects the HPLC column but does not solve the underlying solubility issue, which will still affect quantification.
-
Re-develop Diluent: The diluent is not suitable. Refer to the solutions in Problem 1 to develop a more robust diluent.
-
Problem 3: I'm observing poor chromatographic performance (peak tailing, split peaks, inconsistent peak areas).
-
Possible Cause: On-column precipitation or strong interaction of the analyte with the column due to an inappropriate sample solvent.
-
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: The ideal scenario is to dissolve your sample directly in the mobile phase.[7][9] If this is not possible due to solubility constraints, the sample solvent should be as close in composition as possible and weaker than the mobile phase.
-
Reduce Injection Volume: Injecting a smaller volume can mitigate the effects of solvent mismatch between your sample diluent and the mobile phase.[9]
-
Check for Column Blockage: A gradual increase in system backpressure alongside peak shape issues suggests a blockage, potentially from precipitated analyte.[6][8] If this occurs, disconnect the column and flush the system. The column may need to be flushed in the reverse direction (disconnected from the detector) or replaced.
-
Solubility Data Summary
Quantitative solubility data for this compound is not widely published. The following table provides a qualitative summary based on available information.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][2][3] |
| Methanol | Slightly Soluble | [1][2][3] |
| Acetonitrile | Poorly Soluble | Inferred from general carbamazepine data[13] |
| Water | Practically Insoluble | Inferred from general carbamazepine data[4] |
Experimental Protocols
Protocol 1: Co-Solvent Diluent Preparation
This protocol is a starting point for preparing working solutions when the analyte is poorly soluble in the final mobile phase.
-
Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in a minimal volume of 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved using a vortex mixer.
-
Prepare Intermediate Dilution: Dilute the DMSO stock solution with acetonitrile to an intermediate concentration. For example, pipette 100 µL of the 10 mg/mL stock into 900 µL of acetonitrile to get a 1 mg/mL solution.
-
Prepare Working Standards: Prepare your final calibration standards by diluting the intermediate solution with a solvent that matches your initial mobile phase composition (e.g., 50:50 acetonitrile:water). This minimizes the solvent mismatch effect during injection.
Protocol 2: pH Modification
This protocol can be used to assess the impact of pH on solubility.
-
Prepare Buffer Solutions: Prepare a series of simple aqueous buffer solutions with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Create Diluent Mixtures: Mix the buffer solutions with an organic co-solvent (like acetonitrile or methanol) in ratios relevant to your chromatographic method (e.g., 50:50).
-
Test Solubility: Add a known excess of this compound to a fixed volume of each diluent mixture.
-
Equilibrate: Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Analyze: Centrifuge and filter the samples. Analyze the supernatant by a suitable method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration and identify the pH at which solubility is highest.
Protocol 3: Surfactant-Enhanced Diluent Preparation
This protocol uses surfactants to improve aqueous solubility.[11]
-
Prepare Surfactant Solution: Prepare a stock solution of a non-ionic surfactant (e.g., Tween® 80) or an ionic surfactant (e.g., Sodium Lauryl Sulfate - SLS) in water at a concentration above its critical micelle concentration (CMC). For example, a 1% (w/v) SLS solution.
-
Prepare Diluent: Mix the surfactant solution with an organic solvent like acetonitrile. For example, a 50:50 mixture of 1% SLS(aq) and acetonitrile.
-
Prepare Stock Solution: Dissolve this compound in a small amount of methanol or DMSO.
-
Prepare Working Solution: Dilute the stock solution using the surfactant-containing diluent to your target concentration. The surfactant should help maintain solubility in the aqueous environment.
Visualized Workflows
Caption: Workflow for selecting a suitable analytical diluent.
Caption: Decision tree for troubleshooting sample precipitation.
References
- 1. This compound CAS#: 28721-09-7 [m.chemicalbook.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. jppres.com [jppres.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. phenomenex.com [phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. mdpi.com [mdpi.com]
- 13. hpc-standards.com [hpc-standards.com]
Improving the efficiency of 10-Methoxycarbamazepine hydrolysis to Oxcarbazepine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of 10-Methoxycarbamazepine to Oxcarbazepine.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Oxcarbazepine | Incomplete hydrolysis reaction. | - Increase Reaction Time: Monitor the reaction progress using TLC or HPLC and continue until the starting material is consumed. - Optimize Acid Catalyst: The choice and concentration of the acid are critical. While mineral acids like HCl are used, organic acids such as oxalic acid have been reported to improve yields.[1][2] - Temperature Control: Ensure the reaction is maintained at the optimal temperature. For example, some procedures specify heating to 90-95°C.[1] |
| Degradation of the product. | - Use Milder Acids: Strong acids can lead to the formation of degradation impurities.[1] Consider using α-hydroxy acids or other mild organic acids.[1][2] - Biphasic System: Employing a biphasic solvent system (e.g., toluene and water) can help to precipitate the Oxcarbazepine product as it forms, protecting it from the acidic aqueous phase and preventing further degradation.[3][4][5][6][7] | |
| High Levels of Impurities | Formation of byproducts like "oxo-iminodibenzyl". | - This impurity often arises from the hydrolysis of the enol-ether in the 10-methoxyiminostilbene starting material before the carboxamidation step.[6] While this is an issue in the preceding step, ensuring high purity of the this compound starting material is crucial. - Biphasic Hydrolysis: A key advantage of the biphasic system is that byproducts and impurities tend to remain soluble in one of the phases (often the organic phase), while the desired Oxcarbazepine precipitates.[3][4][5] |
| Presence of unreacted this compound. | - Improve Hydrolysis Conditions: This indicates incomplete reaction. Refer to the solutions for "Low Yield of Oxcarbazepine". Some improved processes report reducing this impurity to less than 0.5%.[2] - Purification: The final product may require purification. Recrystallization from a suitable solvent mixture (e.g., isopropyl alcohol and water, or dichloromethane and methanol) can remove residual starting material.[1][4] | |
| Poor Product Color | Presence of colored impurities. | - Improved Hydrolysis Process: The use of certain organic acids, like oxalic acid, has been shown to yield a product with better color compared to traditional methods.[2] - Purification: Thorough washing of the filtered product and subsequent recrystallization are effective at removing colored impurities. |
| Difficulty in Product Isolation | Product remains dissolved in the reaction mixture. | - pH Adjustment: After hydrolysis, adjusting the pH of the reaction mixture to around 7.0-7.5 can facilitate the precipitation of Oxcarbazepine.[1] - Cooling: Cooling the reaction mixture after completion of the hydrolysis can also enhance precipitation.[5] - Choice of Solvents in Biphasic System: The biphasic system should be chosen such that Oxcarbazepine has low solubility in both the organic and aqueous phases.[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrolysis of this compound to Oxcarbazepine?
A1: A primary challenge is achieving a complete and clean conversion. Common issues include incomplete hydrolysis, which leaves residual this compound, and the formation of byproducts due to the sensitivity of the enol-ether group to acidic conditions, which can lead to degradation and lower yields.[1][2][6]
Q2: How can the efficiency of the hydrolysis be improved?
A2: Employing a biphasic reaction system is a significant improvement.[3][4][5][6] This setup, often using an organic solvent like toluene and an acidic aqueous phase, allows for the precipitation of the desired Oxcarbazepine product while impurities and byproducts remain dissolved in the respective phases.[3][4] The choice of acid catalyst is also crucial, with organic acids like oxalic acid or α-hydroxy acids reported to enhance yield and purity.[1][2]
Q3: What analytical methods are recommended for monitoring the reaction progress?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and effective methods for monitoring the reaction.[8][9][10] These techniques allow for the separation and quantification of the starting material (this compound), the product (Oxcarbazepine), and any byproducts, thus providing a clear picture of the reaction's progress and the purity of the product.
Q4: What is a typical work-up procedure for isolating Oxcarbazepine after hydrolysis?
A4: A typical work-up involves cooling the reaction mixture to induce precipitation of the product.[5] The pH may be adjusted to neutral (around 7.0-7.5) to ensure complete precipitation.[1] The solid product is then collected by filtration, washed with solvents (e.g., water, ethanol, or an isopropanol/water mixture) to remove residual acid and impurities, and then dried.[1]
Q5: Can you provide a starting point for the reaction conditions?
A5: A common starting point involves heating this compound in a biphasic mixture of an organic solvent (like toluene) and an aqueous acid solution (e.g., 2N HCl or an aqueous solution of oxalic acid) at elevated temperatures (e.g., 75-95°C) for several hours.[1][5] The reaction should be monitored by HPLC or TLC until completion.
Experimental Protocols
Protocol 1: Hydrolysis using a Biphasic System with Hydrochloric Acid
This protocol is based on procedures described in various patents for the hydrolysis of this compound.[5]
Materials:
-
This compound
-
Toluene
-
2N Hydrochloric Acid
-
5% Sodium Carbonate Solution
-
Water
Procedure:
-
To a toluene solution containing the crude this compound from the previous step, add an equal volume of 2N hydrochloric acid.
-
Heat the biphasic mixture to 75-80°C with vigorous agitation.
-
Maintain this temperature and continue stirring for a period of 2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to 0-5°C.
-
Maintain the cooled temperature for 2 hours to allow for complete precipitation of the product.
-
Filter the resulting solid product.
-
Wash the solid with water to remove residual acid.
-
The isolated Oxcarbazepine can be further purified by recrystallization from a suitable solvent mixture, such as dichloromethane and methanol.[4]
Protocol 2: Hydrolysis using Oxalic Acid
This protocol is adapted from a process designed to improve yield and quality.[1]
Materials:
-
This compound
-
Oxalic Acid
-
Deionized Water
-
Isopropyl Alcohol (IPA)
Procedure:
-
Charge a reaction vessel with 100 g of this compound, 1000 ml of deionized water, and 69.24 g of oxalic acid.
-
Heat the mixture to 90°C and maintain for approximately 17 hours. Monitor the reaction for completion (e.g., starting material content less than 0.5% by HPLC).
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash it with 1000 ml of deionized water.
-
For purification, charge the wet material into a clean vessel with isopropyl alcohol and deionized water.
-
Heat the mixture to reflux for about 2 hours.
-
Cool the mixture to 15-25°C.
-
Filter the purified product and wash with a mixture of IPA and water.
-
Dry the final product at 60°C for 6 hours to yield pure Oxcarbazepine.
Quantitative Data Summary
| Method | Acid Used | Solvent System | Yield | Purity | Reference |
| Biphasic Hydrolysis | Hydrochloric Acid | Toluene / Water | 44 g from 100g starting material (unspecified purity) | Not specified | [4] |
| Biphasic Hydrolysis with Benzoic Acid in preceding step | Hydrochloric Acid | Toluene / Water | 55 g from 100g 10-methoxyiminostilbene | 99.45% by HPLC | [4][5] |
| Organic Acid Hydrolysis | Oxalic Acid | Water | 90% | Starting material < 0.5% | [1] |
| Mineral Acid Hydrolysis | Hydrochloric Acid | Water | 7 g from 10 g starting material | Not specified | [1] |
Visual Diagrams
Caption: Biphasic hydrolysis experimental workflow.
Caption: Troubleshooting logic for low yield issues.
References
- 1. US8530647B2 - Process for the preparation of oxcarbazepine - Google Patents [patents.google.com]
- 2. WO2009139001A2 - An improved process for the preparation of oxcarbazepine - Google Patents [patents.google.com]
- 3. US6670472B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. EP1302464A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. US7459553B2 - Process for the preparation of carboxamide compounds - Google Patents [patents.google.com]
- 7. US20030105076A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. rroij.com [rroij.com]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
Technical Support Center: Reducing Solvent Usage in the Purification of 10-Methoxycarbamazepine
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with guidance on reducing solvent usage in the purification of 10-Methoxycarbamazepine. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to reduce solvent consumption during the purification of this compound?
A1: The main strategies to lessen the environmental impact and costs associated with solvent use in this compound purification include:
-
Adopting Greener Purification Technologies: Techniques like Supercritical Fluid Chromatography (SFC), Aqueous Two-Phase Systems (ATPS), and Organic Solvent Nanofiltration (OSN) are promising alternatives to traditional solvent-heavy methods.
-
Optimizing Existing Chromatography: Replacing hazardous solvents with greener alternatives in conventional column chromatography can significantly reduce environmental impact.[1]
-
Improving Crystallization Techniques: Anti-solvent crystallization can be optimized to improve yield and reduce the overall volume of solvent required.
Q2: What is Supercritical Fluid Chromatography (SFC) and why is it considered a green technique?
A2: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. It is considered a green technology because it significantly reduces the consumption of organic solvents compared to traditional High-Performance Liquid Chromatography (HPLC).[2][3] The CO2 is typically modified with a small amount of an organic solvent, such as methanol, to elute compounds. SFC offers faster separations and purification times, further contributing to its efficiency and sustainability.[3][4]
Q3: How can Aqueous Two-Phase Systems (ATPS) be used for this compound purification?
A3: Aqueous Two-Phase Systems (ATPS) are liquid-liquid extraction methods that can be formed by mixing two incompatible aqueous solutions, such as a polymer and a salt, or increasingly, an ionic liquid and a salt.[5][6][7][8] For this compound, which has slight solubility in methanol and DMSO, an ATPS using a suitable ionic liquid could selectively partition the target molecule into one phase, leaving impurities in the other. This method uses water as the primary solvent, drastically reducing the need for volatile organic compounds (VOCs).[9] The high water content of both phases also provides a biocompatible medium, which can be advantageous.[6]
Q4: What is Organic Solvent Nanofiltration (OSN) and how does it reduce solvent usage?
A4: Organic Solvent Nanofiltration (OSN) is a membrane-based separation process that can separate molecules in the range of 200-1000 g/mol from organic solvents. In the context of this compound purification, OSN can be used to:
-
Concentrate the product: Removing excess solvent from a dilute solution.
-
Recover and recycle solvents: Separating the solvent from waste streams for reuse.[1]
-
Purify the product: By allowing the solvent and smaller impurities to pass through the membrane while retaining the larger this compound molecule. This technology can lead to a significant reduction in solvent consumption, in some cases by over 90%.[10]
Q5: Are there greener solvent alternatives for traditional column chromatography of this compound?
A5: Yes, there is a growing emphasis on replacing hazardous solvents like dichloromethane (DCM), which has been traditionally used in solvent systems for carbamazepine-related compounds.[1] Potential greener replacements for DCM/methanol mixtures include blends of heptane/ethyl acetate or heptane/methyl acetate.[1] Cyclopentyl methyl ether has also been suggested as a promising alternative.[1] The selection of a suitable green solvent system would require experimental validation, for example, through Thin-Layer Chromatography (TLC) studies.[1]
Troubleshooting Guides
Supercritical Fluid Chromatography (SFC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape or splitting | - Inappropriate co-solvent or additive.- Sample overload.- Incompatible injection solvent. | - Screen different co-solvents (e.g., methanol, ethanol, isopropanol).- Add a small percentage of an additive like isopropylamine or trifluoroacetic acid.- Reduce the injection volume or sample concentration.- Dissolve the sample in a solvent that is weaker than the mobile phase. |
| Low recovery of this compound | - The compound is not eluting from the column.- Precipitation of the compound at the back-pressure regulator. | - Increase the percentage of the organic modifier in the mobile phase.- Increase the column temperature.- Decrease the back-pressure gradually to ensure the mobile phase remains supercritical.- Consider a different stationary phase. |
| Inconsistent retention times | - Fluctuations in pressure or temperature.- Inconsistent mobile phase composition. | - Ensure the SFC system is properly equilibrated.- Check for leaks in the system.- Verify the accuracy of the modifier pump. |
Aqueous Two-Phase Systems (ATPS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No phase separation or formation of a single phase | - Incorrect concentration of phase-forming components (ionic liquid and salt).- Temperature is outside the optimal range for phase separation. | - Consult the phase diagram for the specific ionic liquid-salt system.- Adjust the concentrations of the components to be above the critical point for phase formation.- Control the temperature of the system. |
| Low partition coefficient (K) for this compound | - The properties of the two phases are not sufficiently different to induce selective partitioning.- Unfavorable pH of the system. | - Select a different ionic liquid or salt to alter the hydrophobicity and charge of the phases.- Adjust the pH of the system to modify the charge of this compound (if applicable).- Add a co-surfactant to modify the interfacial properties.[11] |
| Emulsion formation at the interface | - High concentration of biomolecules or other surface-active impurities.- Insufficient settling time. | - Centrifuge the system to break the emulsion.- Increase the settling time.- Consider a pre-purification step to remove interfering substances. |
Organic Solvent Nanofiltration (OSN)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low solvent flux | - Membrane fouling or compaction.- High viscosity of the feed solution. | - Perform a cleaning cycle on the membrane as recommended by the manufacturer.- Operate at a lower transmembrane pressure.- Dilute the feed solution if possible. |
| Poor rejection of this compound | - The molecular weight cut-off (MWCO) of the membrane is too high.- Membrane degradation by the solvent. | - Select a membrane with a lower MWCO.- Ensure the membrane material is compatible with the organic solvents being used. |
| Membrane degradation | - Chemical incompatibility between the membrane polymer and the solvent.- Operating at excessively high pressures or temperatures. | - Consult membrane-solvent compatibility charts.- Operate within the manufacturer's recommended pressure and temperature limits. |
Experimental Protocols
Protocol 1: Screening for a Suitable Green Solvent System for Column Chromatography of this compound
Objective: To identify a greener solvent mixture that provides good separation of this compound from its impurities using Thin-Layer Chromatography (TLC).
Materials:
-
This compound (crude)
-
TLC plates (e.g., silica gel 60 F254)
-
Solvents: Heptane, Ethyl Acetate, Methyl Acetate, Ethanol, Methanol
-
Developing chambers
-
UV lamp (254 nm)
Procedure:
-
Prepare stock solutions of the crude this compound in a suitable solvent (e.g., methanol).
-
Prepare different binary solvent mixtures with varying ratios of a non-polar solvent (Heptane) and a more polar "green" solvent (Ethyl Acetate, Methyl Acetate). For example:
-
Heptane:Ethyl Acetate (9:1, 8:2, 7:3 v/v)
-
Heptane:Methyl Acetate (9:1, 8:2, 7:3 v/v)
-
-
Pour a small amount of each solvent mixture into separate developing chambers and allow the atmosphere to saturate.
-
Spot the crude this compound solution onto the baseline of the TLC plates.
-
Place the TLC plates into the developing chambers and allow the solvent front to move up the plate.
-
Once the solvent front is near the top, remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp and calculate the Retention Factor (Rf) for this compound and any visible impurities.
-
The solvent system that provides the best separation (i.e., the largest difference in Rf values between the product and impurities) is a good candidate for column chromatography.
Protocol 2: General Procedure for Purification of this compound using an Ionic Liquid-Based Aqueous Two-Phase System
Objective: To perform a small-scale liquid-liquid extraction of this compound using an IL-ATPS to assess its partitioning behavior.
Materials:
-
This compound
-
Ionic Liquid (e.g., a cholinium-based or imidazolium-based IL)
-
Salt (e.g., potassium phosphate, sodium carbonate)
-
Deionized water
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC for analysis
Procedure:
-
Prepare stock solutions of the ionic liquid and the salt in deionized water.
-
In a centrifuge tube, combine the ionic liquid stock solution, the salt stock solution, and a known amount of this compound dissolved in a minimal amount of a suitable solvent (e.g., methanol). Add deionized water to reach the final desired mass of the system. The final concentrations should be chosen based on the phase diagram of the specific IL-salt system to ensure phase separation.
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and to facilitate mass transfer of the analyte between the phases.
-
Centrifuge the tube at a moderate speed (e.g., 4000 rpm) for 10-15 minutes to accelerate phase separation.
-
Carefully collect samples from the top (IL-rich) and bottom (salt-rich) phases using a pipette.
-
Analyze the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (K) = [Concentration in top phase] / [Concentration in bottom phase] and the extraction efficiency.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 28721-09-7 | [12][13] |
| Molecular Formula | C16H14N2O2 | [12] |
| Molecular Weight | 266.29 g/mol | [13] |
| Melting Point | 186-188 °C | [5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |
Table 2: Comparison of Purification Techniques (Qualitative)
| Technique | Primary Solvent(s) | Advantages for Solvent Reduction | Potential Challenges |
| Conventional Column Chromatography | Dichloromethane, Methanol, Toluene, etc.[9] | - | High solvent consumption, use of hazardous solvents. |
| Supercritical Fluid Chromatography (SFC) | Supercritical CO2, Methanol/Ethanol (modifier) | Drastic reduction in organic solvent use, faster separations. | High initial equipment cost, requires specialized knowledge. |
| Aqueous Two-Phase Systems (ATPS) | Water, Ionic Liquid, Salt | Primarily water-based, potential for high recovery, scalable.[6][7] | Phase diagram determination needed, potential for emulsion formation. |
| Organic Solvent Nanofiltration (OSN) | Various organic solvents | Enables solvent recovery and reuse, reduces overall consumption.[1] | Membrane compatibility and fouling, initial capital investment. |
| Anti-solvent Crystallization | A "good" solvent and a miscible "anti-solvent" | Can be optimized to reduce the total solvent volume needed for high yield. | Requires careful selection of solvent/anti-solvent pair, potential for oiling out. |
Visualizations
Caption: Workflow for the purification of this compound using SFC.
Caption: Logical steps in ATPS purification of this compound.
Caption: OSN workflow for solvent recovery and product concentration.
References
- 1. Organic Solvent Recovery and Reuse in Pharmaceutical Purification Processes by Nanofiltration Membrane Cascades | Chemical Engineering Transactions [cetjournal.it]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound CAS#: 28721-09-7 [m.chemicalbook.com]
- 4. Ionic Liquid Aqueous Two-Phase Systems From a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionic Liquid Aqueous Two-Phase Systems From a Pharmaceutical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionic Liquid Aqueous Two-Phase Systems From a Pharmaceutical Perspective | Semantic Scholar [semanticscholar.org]
- 7. US6670472B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. Organic Solvent Nanofiltration in Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. store.usp.org [store.usp.org]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. 10-methoxy-5H-dibenz(b,f)azepine-5-carboxamide | C16H14N2O2 | CID 120031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. daneshyari.com [daneshyari.com]
Addressing matrix effects in the bioanalysis of 10-Methoxycarbamazepine.
Welcome to the Technical Support Center for the bioanalysis of 10-Methoxycarbamazepine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing matrix effects and other common challenges encountered during sample analysis.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the bioanalysis of this compound. The recommendations are based on established methods for structurally similar compounds, such as carbamazepine and its metabolites, and may require optimization for this compound.
Issue 1: Low Analyte Recovery
Low recovery of this compound from biological matrices can significantly impact the accuracy and sensitivity of your assay.
Table 1: Troubleshooting Low Analyte Recovery
| Potential Cause | Recommended Solution |
| Inadequate Sample Lysis | For whole blood, ensure complete lysis to release the analyte from red blood cells. Methods include osmotic lysis with distilled water or sonication. |
| Inefficient Protein Precipitation | Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to the sample is used. A 3:1 or 4:1 ratio is common. Perform precipitation at a low temperature (e.g., 4°C) to enhance protein removal. |
| Suboptimal SPE Sorbent | Based on its predicted properties, this compound is a relatively nonpolar compound. A reversed-phase sorbent (e.g., C18) or a polymeric sorbent (e.g., Oasis HLB) should be effective. If recovery is low with C18, a polymeric sorbent may offer better retention and recovery. |
| Ineffective SPE Elution | Ensure the elution solvent is strong enough to desorb the analyte from the SPE sorbent. If using a C18 cartridge, 100% methanol or acetonitrile should be effective. For polymeric sorbents, a mixture of methanol and acetonitrile could be tested. If recovery remains low, consider adding a small percentage of a modifier like ammonium hydroxide to the elution solvent. |
| Analyte Loss During Evaporation | If an evaporation step is used, ensure it is not too harsh. Evaporate under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the dried extract in a solvent that ensures complete dissolution of this compound. |
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)
Matrix effects can compromise the reliability of LC-MS/MS data by altering the ionization efficiency of the analyte.[1]
Table 2: Troubleshooting Significant Matrix Effects
| Potential Cause | Recommended Solution |
| Insufficient Sample Cleanup | Co-eluting endogenous matrix components, such as phospholipids, are a primary cause of matrix effects.[1] Improve sample cleanup by switching from protein precipitation to a more selective method like solid-phase extraction (SPE). If using SPE, optimize the wash steps to remove interferences without eluting the analyte. A wash with a weak organic solvent (e.g., 5-10% methanol in water) is often effective. |
| Poor Chromatographic Resolution | Optimize the LC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., phenyl-hexyl instead of C18). |
| Inappropriate Internal Standard | Use a stable isotope-labeled (SIL) internal standard for this compound if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, providing effective compensation.[1] If a SIL-IS is not available, use a structural analog that has similar chromatographic behavior and ionization properties. |
| Ionization Source and Parameters | Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2] If significant ion suppression is observed with ESI, consider switching to APCI if the analyte is amenable. Optimize ion source parameters such as gas flows, temperature, and voltages to minimize matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for this compound in plasma?
The optimal sample preparation technique depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT): This is a simple and fast method suitable for high-throughput analysis. Acetonitrile is a common and effective precipitating solvent. However, the resulting extract may be less clean, potentially leading to more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT but is more labor-intensive. A non-polar solvent like methyl tert-butyl ether (MTBE) could be a good choice for extracting the relatively non-polar this compound.
-
Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts and can be automated. A reversed-phase (e.g., C18) or polymeric (e.g., Oasis HLB) sorbent would be appropriate for this compound.
Q2: How can I quantitatively assess the matrix effect for this compound?
The matrix effect can be quantitatively assessed using the post-extraction spike method.[3] The matrix factor (MF) is calculated by comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
The internal standard (IS) normalized MF should be close to 1 to ensure that the IS is effectively compensating for the matrix effect.[1]
Q3: What are the key physicochemical properties of this compound to consider for method development?
Understanding the physicochemical properties is crucial for developing a robust bioanalytical method.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [4] |
| Molecular Weight | 266.29 g/mol | [4] |
| Melting Point | 186-188°C | [5] |
| Boiling Point | 468.0 ± 55.0 °C (Predicted) | [5] |
| Density | 1.31 g/cm³ | [5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |
Q4: Which internal standard should I use for the quantification of this compound?
The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and LC-MS/MS analysis, thus effectively compensating for matrix effects and other sources of variability.[6][7] If a SIL-IS is not commercially available, a structural analog with similar chromatographic retention and ionization characteristics can be used, but this will likely require more rigorous validation to ensure it adequately corrects for variability. Oxcarbazepine or other carbamazepine metabolites could be considered as potential analogs.
Experimental Protocols
The following are example protocols for sample preparation based on methods for structurally similar compounds. These should be considered as a starting point and may require optimization for this compound.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Add 500 µL of 4% phosphoric acid and vortex.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for bioanalytical issues.
Caption: A typical solid-phase extraction workflow.
Caption: Conceptual diagram of matrix effects.
References
- 1. US6670472B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ark-tdm.com [ark-tdm.com]
- 4. 10-Methoxy Carbamazepine | LGC Standards [lgcstandards.com]
- 5. This compound CAS#: 28721-09-7 [m.chemicalbook.com]
- 6. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
Validation & Comparative
A Comparative Analysis of Anticonvulsant Activity: 10-Methoxycarbamazepine and Oxcarbazepine
A comprehensive review of available preclinical data reveals a significant disparity in the characterization of 10-Methoxycarbamazepine and Oxcarbazepine, precluding a direct comparative analysis of their anticonvulsant activities. While Oxcarbazepine has been extensively studied, establishing a clear profile of its efficacy and mechanism of action, this compound remains largely uncharacterized in preclinical epilepsy models.
Oxcarbazepine, a widely used antiepileptic drug, is a 10-keto analogue of carbamazepine. It is, in fact, a prodrug that is rapidly and extensively metabolized to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine.[1] The anticonvulsant effects of Oxcarbazepine are primarily attributed to MHD.[1] In contrast, this compound is documented primarily as a chemical intermediate in the synthesis of Oxcarbazepine and is commercially available as a reference standard and a registered impurity. There is a notable absence of published preclinical studies evaluating its intrinsic anticonvulsant properties.
Preclinical Anticonvulsant Profile of Oxcarbazepine
The anticonvulsant efficacy of Oxcarbazepine has been well-established in various preclinical models of epilepsy. These studies are crucial for determining a drug's potential therapeutic utility and for understanding its spectrum of activity.
Quantitative Assessment of Anticonvulsant Activity
The potency of an anticonvulsant is often quantified by its median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the tested population. For Oxcarbazepine and its active metabolite, MHD, the ED50 has been determined in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures.
| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) | Citation |
| Oxcarbazepine | Mice and Rats | Maximal Electroshock (MES) | Oral (p.o.) | 13.5 - 20.5 | |
| 10-monohydroxy derivative (MHD) | Mice and Rats | Maximal Electroshock (MES) | Oral (p.o.) | 13.5 - 20.5 |
As indicated in the table, both Oxcarbazepine and its active metabolite, MHD, have demonstrated comparable potency in protecting against MES-induced seizures. Studies have also shown that no tolerance to this anticonvulsant effect was observed after daily treatment for four weeks.
Mechanism of Action: Oxcarbazepine
The primary mechanism of action for Oxcarbazepine and its active metabolite, MHD, involves the blockade of voltage-sensitive sodium channels.[1][2] This action leads to the stabilization of hyperexcited neural membranes, inhibition of repetitive neuronal firing, and a reduction in the propagation of synaptic impulses.[1][2]
Further studies suggest that the anticonvulsant effects of Oxcarbazepine and MHD may also be attributed to the modulation of calcium channels and an enhanced potassium conductance.[1][3]
Figure 1. Proposed mechanism of action for Oxcarbazepine and its active metabolite (MHD).
Experimental Protocols
The evaluation of anticonvulsant activity in preclinical studies relies on standardized experimental models. The following are brief descriptions of the key protocols used in the assessment of Oxcarbazepine.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Figure 2. Generalized workflow for the Maximal Electroshock (MES) test.
Protocol Details:
-
Animal Selection: Male mice or rats are commonly used.
-
Drug Administration: The test compound (e.g., Oxcarbazepine) or vehicle is administered, typically orally or intraperitoneally, at various doses.
-
Electrode Application: A drop of local anesthetic is applied to the animal's corneas, followed by the placement of corneal electrodes.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered a positive indication of anticonvulsant activity.[4]
Pentylenetetrazol (PTZ) Seizure Model
The PTZ seizure model is used to identify compounds that may be effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces seizures.
Protocol Details:
-
Animal Selection: Mice or rats are used.
-
Drug Administration: The test compound or vehicle is administered prior to PTZ injection.
-
PTZ Injection: A convulsant dose of pentylenetetrazol is administered, typically via subcutaneous or intraperitoneal injection.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, which are often scored based on their severity (e.g., using the Racine scale).
-
Endpoint: The ability of the test compound to prevent or delay the onset of seizures and reduce their severity is measured.
The Uncharacterized Profile of this compound
Despite its structural relationship to Oxcarbazepine, there is a conspicuous lack of publicly available data on the anticonvulsant activity of this compound. Searches of scientific literature and preclinical databases did not yield any studies that have evaluated this compound in standard epilepsy models such as the MES or PTZ tests. Its primary role appears to be as a precursor in the chemical synthesis of Oxcarbazepine.
Conclusion
A direct and evidence-based comparison of the anticonvulsant activity of this compound and Oxcarbazepine is not feasible at this time due to the absence of preclinical data for this compound. Oxcarbazepine, through its active metabolite MHD, has a well-documented anticonvulsant profile, characterized by its efficacy in the MES model and its primary mechanism of action as a sodium channel blocker. Future research would be necessary to determine if this compound possesses any intrinsic anticonvulsant properties and how it would compare to the established profile of Oxcarbazepine. Until such studies are conducted, any claims regarding the anticonvulsant activity of this compound would be purely speculative.
References
- 1. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 2. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10-Methoxy Carbamazepine | LGC Standards [lgcstandards.com]
- 4. store.usp.org [store.usp.org]
A Comparative Guide to the Validation of an HPLC Method for 10-Methoxycarbamazepine Analysis Following ICH Guidelines
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 10-Methoxycarbamazepine, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] It is designed for researchers, scientists, and drug development professionals to ensure that the analytical method is suitable for its intended purpose.[4] Furthermore, this guide compares the HPLC method with alternative analytical techniques, offering insights into their respective advantages and limitations.
Proposed HPLC Method for this compound
Based on methods developed for structurally similar compounds like carbamazepine and oxcarbazepine, a stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed.[5][6]
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water in a gradient or isocratic mode |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 210 nm or 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Diluent | Mobile Phase or a mixture of Acetonitrile and Water |
Method Validation According to ICH Q2(R1) Guidelines
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended application.[1][7] The following parameters must be evaluated:[1][4]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
Experimental Protocol:
-
Forced Degradation Studies: Subject the this compound drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples alongside an unstressed sample and a placebo solution.
-
The method is considered specific if the peak for this compound is well-resolved from any degradation products and placebo peaks, and the peak purity is confirmed using a photodiode array (PDA) detector.
Linearity
Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample.[1]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 2: Representative Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 5 | 150000 |
| 10 | 305000 |
| 20 | 610000 |
| 40 | 1220000 |
| 80 | 2450000 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
Accuracy refers to the closeness of the test results to the true value.[1]
Experimental Protocol:
-
Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare and analyze nine determinations in total (three concentrations, three replicates each).
-
Calculate the percentage recovery for each determination.
Table 3: Representative Accuracy Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80 | 16 | 15.8 | 98.75 |
| 100 | 20 | 20.1 | 100.5 |
| 120 | 24 | 23.8 | 99.17 |
| Mean Recovery | 99.47% |
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[1] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
Table 4: Representative Precision Data
| Parameter | %RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[1]
Experimental Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1]
Experimental Protocol:
-
Introduce small variations to the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 2°C)
-
-
Analyze the system suitability parameters for each condition.
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods offer distinct advantages.
Table 5: Comparison of Analytical Methods for this compound
| Feature | HPLC | UPLC | LC-MS |
| Principle | Liquid Chromatography | Ultra-Performance Liquid Chromatography | Liquid Chromatography-Mass Spectrometry |
| Speed | Moderate | Fast[8] | Moderate to Fast |
| Resolution | Good | Excellent[8] | Good |
| Sensitivity | Good | Very Good | Excellent[9] |
| Selectivity | Good | Very Good | Excellent (based on mass-to-charge ratio)[9] |
| Solvent Consumption | High | Low[8] | High |
| Cost | Low to Moderate | Moderate to High | High |
| Typical Application | Routine QC, Assay, Impurity profiling | High-throughput screening, Fast analysis | Metabolite identification, Bioanalysis, Trace analysis[9] |
Mandatory Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Forced Degradation Study Pathway.
References
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. actascientific.com [actascientific.com]
- 8. ejbps.com [ejbps.com]
- 9. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 10-Methoxycarbamazepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two hypothetical, yet representative, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 10-Methoxycarbamazepine in human plasma. The objective is to present a framework for the cross-validation of analytical methods, a critical process in ensuring data integrity and consistency across different analytical procedures or laboratories. The experimental data presented herein is synthesized from established methodologies for structurally related compounds and serves to illustrate the comparison process.
Experimental Protocols
Detailed methodologies for two distinct LC-MS/MS methods are presented below. These protocols outline the necessary steps from sample preparation to analysis.
Method A: Protein Precipitation (PPT)
This method employs a simple and rapid protein precipitation technique for sample cleanup.
-
Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., Carbamazepine-d10).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex again for 1 minute.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A 5.5-minute gradient elution.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Heated electrospray ionization (HESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM).
-
Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.
-
Method B: Liquid-Liquid Extraction (LLE)
This method utilizes a liquid-liquid extraction procedure, which can offer cleaner extracts compared to protein precipitation.
-
Sample Preparation:
-
To 0.5 mL of human plasma, add an appropriate amount of internal standard.
-
Add 2 mL of an organic extraction solvent (e.g., a mixture of acetonitrile and methanol).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
Data Presentation: Method Validation Parameters
The following tables summarize the hypothetical quantitative data for the validation of Method A and Method B. These parameters are essential for comparing the performance of the two methods.
Table 1: Linearity and Range
| Parameter | Method A (PPT) | Method B (LLE) |
| Calibration Range (ng/mL) | 1 - 1000 | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Regression Model | Linear | Linear |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Quality Control Sample | Concentration (ng/mL) | Method A (PPT) | Method B (LLE) | ||
| Accuracy (%) | Precision (%RSD) | Accuracy (%) | Precision (%RSD) | ||
| LLOQ | 1 | 95.5 - 104.2 | < 10 | 97.1 - 102.5 | < 8 |
| Low QC | 3 | 98.2 - 101.5 | < 8 | 99.0 - 101.2 | < 6 |
| Mid QC | 500 | 97.5 - 102.0 | < 7 | 98.5 - 101.8 | < 5 |
| High QC | 800 | 99.1 - 101.8 | < 6 | 99.3 - 101.0 | < 4 |
Table 3: Recovery and Matrix Effect
| Parameter | Method A (PPT) | Method B (LLE) |
| Mean Recovery (%) | 85.2 | 95.8[1] |
| Matrix Effect (%CV) | < 15 | < 10 |
Table 4: Stability
| Stability Condition | Method A (PPT) | Method B (LLE) |
| Bench-top (6h, RT) | Stable | Stable |
| Freeze-thaw (3 cycles) | Stable | Stable |
| Long-term (-80°C, 30 days) | Stable | Stable |
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Cross-validation workflow for analytical methods.
Discussion
The cross-validation of analytical methods is a fundamental requirement when data from different analytical procedures are to be compared or combined.[2] This guide presents a hypothetical comparison between a protein precipitation and a liquid-liquid extraction LC-MS/MS method for this compound.
-
Method A (PPT) is faster and requires less solvent, making it suitable for high-throughput analysis. However, it may be more susceptible to matrix effects, potentially impacting the method's robustness.
-
Method B (LLE) , while more time-consuming, generally provides cleaner extracts, leading to lower matrix effects and potentially better sensitivity and precision.[1] The higher recovery observed in Method B suggests a more efficient extraction process.[1]
The choice between these methods would depend on the specific requirements of the study. For instance, for early-stage discovery studies where speed is critical, Method A might be preferred. For later-stage clinical trials requiring the highest level of accuracy and precision, Method B could be the more appropriate choice. Regardless of the method chosen, a thorough validation according to regulatory guidelines is essential to ensure the reliability of the generated data.[2] The cross-validation process, as depicted in the workflow diagram, ensures that results obtained from different methods are comparable and interchangeable.
References
A Comparative Analysis of 10-Methoxycarbamazepine and Carbamazepine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the impurity profiles of 10-Methoxycarbamazepine and its parent compound, Carbamazepine. Understanding the nature and quantity of impurities is critical for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products. This document summarizes key quantitative data, outlines experimental protocols for impurity analysis, and visualizes relevant metabolic and experimental workflows.
Introduction to this compound and Carbamazepine
Carbamazepine is a widely used anticonvulsant and mood-stabilizing drug.[1] this compound is a key intermediate in the synthesis of Oxcarbazepine, a newer generation antiepileptic drug structurally related to Carbamazepine.[2][3] this compound is also considered a process-related impurity in the synthesis of Oxcarbazepine and is listed as Oxcarbazepine EP Impurity B.[4][5] Given their close structural relationship, a comparative understanding of their impurity profiles is essential for quality control and drug development.
Comparative Data on Key Impurities
The following tables summarize the key known impurities associated with this compound and Carbamazepine.
Table 1: Key Impurities of this compound (Oxcarbazepine Related)
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | 28721-09-7 | C₁₆H₁₄N₂O₂ | 266.29 | Also known as Oxcarbazepine EP Impurity B.[4][6] |
| Oximinostilbene | Not Available | C₁₄H₁₁NO | 209.24 | Process-related impurity in the synthesis of Oxcarbazepine.[7] |
| Iminostilbene | 256-96-2 | C₁₄H₁₁N | 193.25 | Common impurity for both Carbamazepine and Oxcarbazepine.[1] |
Table 2: Key Impurities of Carbamazepine
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Carbamazepine Impurity A (10,11-Dihydrocarbamazepine) | 3564-73-6 | C₁₅H₁₄N₂O | 238.28 | Pharmacopeial impurity. |
| Carbamazepine Impurity B (9-Methylacridine) | 611-64-3 | C₁₄H₁₁N | 193.25 | Pharmacopeial impurity.[1] |
| Carbamazepine Impurity D (Iminostilbene) | 256-96-2 | C₁₄H₁₁N | 193.25 | Pharmacopeial impurity.[1] |
| Carbamazepine Impurity E (Iminodibenzyl) | 494-19-9 | C₁₄H₁₃N | 195.26 | Pharmacopeial impurity.[1] |
| 10,11-Epoxycarbamazepine | 36507-30-9 | C₁₅H₁₂N₂O₂ | 252.27 | Active metabolite and degradation product. |
| 10,11-Dihydroxycarbamazepine | 58955-93-4 | C₁₅H₁₄N₂O₃ | 270.28 | Metabolite and degradation product. |
| Acridine | 260-94-6 | C₁₃H₉N | 179.22 | Degradation product.[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate identification and quantification of impurities. Below are representative experimental protocols derived from published studies.
Synthesis and Characterization of Process-Related Impurities
This protocol is based on a study of the synthesis of impurities in the manufacture of Oxcarbazepine and Carbamazepine.[2][7]
Objective: To synthesize and characterize key process-related impurities.
Materials: 10-methoxyiminostilbene, sodium cyanate, DL-mandelic acid, dichloromethane, sodium bicarbonate, isopropyl alcohol, hydroxylamine hydrochloride, sodium acetate, glacial acetic acid, hydrogen peroxide, formic acid, oxalic acid, urea.
Procedure:
-
Synthesis of this compound:
-
A 500 mL four-neck flask is loaded with 40 g of 10-methoxyiminostilbene and 1000 mL of dichloromethane.
-
Sodium cyanate (175 g) and DL-mandelic acid (240 g) are added to the flask.
-
The mixture is stirred and heated to 40–45°C for 6 hours, with the reaction monitored by thin-layer chromatography (TLC).
-
After cooling, 1000 mL of distilled water is added, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with sodium bicarbonate solution and distilled water, then dried.
-
Isopropyl alcohol is added, and the solvent is distilled to yield the product.[7]
-
-
Synthesis of Oximinostilbene:
-
10-methoxystilbene is reacted with hydroxylamine hydrochloride and sodium acetate in glacial acetic acid under reflux to produce 10-methoxyaminostilbene.
-
The resulting product is oxidized with hydrogen peroxide and formic acid to yield oximinostilbene.[7]
-
-
Characterization:
-
Thin-Layer Chromatography (TLC): Performed on silica gel plates with a mobile phase of n-hexane:ethyl acetate (6:4) to determine Rf values.
-
Melting Point: Determined using a melting point apparatus.
-
Spectroscopic Analysis:
-
Forced Degradation Studies and Stability-Indicating Method
This protocol is a generalized procedure based on forced degradation studies of Carbamazepine and Oxcarbazepine.[9][10][11][12]
Objective: To evaluate the stability of the drug substance under various stress conditions and to develop a stability-indicating analytical method.
Materials: Drug substance (Carbamazepine or this compound/Oxcarbazepine), 1N HCl, 0.1N NaOH, 3% H₂O₂, methanol, acetonitrile, formic acid, HPLC or UPLC system with a PDA or MS detector, C18 column.
Procedure:
-
Preparation of Stock Solution: A stock solution of the drug substance (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: The stock solution is diluted with 1N HCl and kept at room temperature or heated (e.g., 80°C) for a specified period (e.g., 45 minutes to 48 hours). The solution is then neutralized.[10][11]
-
Base Hydrolysis: The stock solution is diluted with 0.1N NaOH and kept at room temperature or heated for a specified period. The solution is then neutralized.[10][11]
-
Oxidative Degradation: The stock solution is treated with 3% H₂O₂ and stored for a period (e.g., 24 hours) at room temperature.[10][11]
-
Thermal Degradation: The solid drug substance is heated in an oven (e.g., 70-80°C) for a defined time (e.g., 24-48 hours).[9][10]
-
Photolytic Degradation: The solid drug substance is exposed to UV light (e.g., 320-400 nm) for a specified duration.[9]
-
-
Sample Analysis (RP-HPLC/UPLC-MS):
-
Column: A C18 column (e.g., 250mm x 4.6 mm, 5 µm) is typically used.[10]
-
Mobile Phase: A gradient or isocratic mixture of solvents like methanol, acetonitrile, and water with a modifier like formic acid is used. For example, methanol: 0.02% formic acid (50:50 v/v).[9]
-
Flow Rate: Typically 1 mL/min.[9]
-
Detection: UV detection at a specific wavelength (e.g., 220 nm, 229 nm) or mass spectrometry for identification of degradation products.[9][11]
-
The stressed samples are diluted to a suitable concentration (e.g., 10 µg/mL) with the mobile phase and injected into the system.
-
Visualizations
The following diagrams illustrate the metabolic pathways of Carbamazepine and Oxcarbazepine, and a general workflow for impurity analysis.
Caption: Metabolic pathways of Carbamazepine and Oxcarbazepine.
Caption: General workflow for comparative impurity analysis.
Conclusion
This guide highlights the key impurities associated with this compound and Carbamazepine and provides a framework for their comparative analysis. The provided experimental protocols and visualizations serve as a resource for researchers and professionals in the field of drug development and quality control. A thorough understanding and control of impurities are paramount for ensuring the safety and efficacy of these important antiepileptic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. jopcr.com [jopcr.com]
- 3. US6670472B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. 10-Methoxy Carbamazepine | LGC Standards [lgcstandards.com]
- 6. CAS 28721-09-7 10-Methoxy Carbamazepine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 7. jopcr.com [jopcr.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic Comparison of 10-Methoxycarbamazepine and its Degradation Products: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of 10-Methoxycarbamazepine and its principal degradation products. Designed for researchers, scientists, and drug development professionals, this document summarizes key spectroscopic data, outlines experimental protocols, and visualizes degradation pathways to support further research and analysis in this area.
Introduction
This compound is a key intermediate in the synthesis of Oxcarbazepine, a widely used anticonvulsant drug.[1] Understanding its degradation profile is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. Degradation can occur under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, leading to the formation of impurities that may have different pharmacological or toxicological properties. This guide focuses on the spectroscopic differences between this compound and its degradation products, providing a basis for their identification and quantification.
Degradation Pathway
The primary degradation pathway for this compound is hydrolysis, which results in the formation of Oxcarbazepine.[1] Other potential degradation products, particularly under oxidative and photolytic stress, may be similar to those of the closely related compound, Carbamazepine. These can include Acridine, Acridone, Carbamazepine-10,11-epoxide, and 10,11-Dihydro-10-hydroxycarbamazepine.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and its degradation products. It is important to note that comprehensive public spectroscopic data for this compound is limited, and some of the data for degradation products are derived from studies on Carbamazepine.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₁₆H₁₄N₂O₂ | 266.29[2] | 253, 224, 193, 180[3] |
| Oxcarbazepine | C₁₅H₁₂N₂O₂ | 252.27[4] | 253 (M+H)⁺, 236, 209, 180[3][4] |
| Acridine | C₁₃H₉N | 179.22 | 180 (M+H)⁺, 152 |
| Acridone | C₁₃H₉NO | 195.22[5] | 196 (M+H)⁺, 167 |
| Carbamazepine-10,11-epoxide | C₁₅H₁₂N₂O₂ | 252.27 | 253 (M+H)⁺, 235, 208, 180 |
| 10,11-Dihydro-10-hydroxycarbamazepine | C₁₅H₁₄N₂O₂ | 254.28[6] | 255 (M+H)⁺, 237, 219, 194 |
Table 2: UV-Visible Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| This compound | Not Publicly Available | - |
| Oxcarbazepine | 254, 303[5] | Methanol:Acetonitrile, Water |
| Acridine | 244, 345, 361 | Ethanol |
| Acridone | 213, 252, 383, 401 | Ethanol |
| Carbamazepine-10,11-epoxide | 211[4] | Not Specified |
| 10,11-Dihydro-10-hydroxycarbamazepine | Not Publicly Available | - |
Table 3: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=C Stretch (Aromatic) | C-O Stretch |
| This compound | ~3465 (asymmetric), ~3157 (symmetric) | ~1675 | ~1604, ~1594 | ~1250 (methoxy) |
| Oxcarbazepine | 3453, 3302 | 1677, 1650 | 1587 | - |
| Acridine | - | - | ~1600, ~1500 | - |
| Acridone | ~3250 | ~1630 | ~1600, ~1500 | - |
| Carbamazepine-10,11-epoxide | ~3480, ~3350 | ~1680 | ~1600, ~1500 | ~880 (epoxide) |
| 10,11-Dihydro-10-hydroxycarbamazepine | ~3470, ~3360 | ~1670 | ~1600, ~1500 | ~1050 (hydroxyl) |
Note: Some of the IR data for this compound and its degradation products are estimated based on the known spectra of related compounds like Carbamazepine and Oxcarbazepine.
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H Chemical Shifts in ppm, DMSO-d₆)
| Compound | Aromatic Protons | Olefinic/Aliphatic Protons | Methoxy Protons | Amide Protons |
| This compound | ~7.2-7.8 | ~6.9 (olefinic) | ~3.8 | ~5.5-6.0 |
| Oxcarbazepine | 7.30–7.43[7] | 3.5-4.5 (CH₂) | - | 7.7, 8.2 |
| Acridine | 7.5-8.7 | 9.3 (position 9) | - | - |
| Acridone | 7.2-8.3 | - | - | ~11.6 |
| Carbamazepine-10,11-epoxide | ~7.2-7.5 | 3.9, 4.3 (epoxide) | - | ~5.7, ~6.4 |
| 10,11-Dihydro-10-hydroxycarbamazepine | ~7.1-7.4 | 4.6 (CH-OH), 5.6 (OH), 3.0, 3.5 (CH₂) | - | ~5.8, ~6.5 |
Note: NMR data for this compound is not widely available and is estimated based on its structure and data from similar compounds.
Experimental Protocols
Detailed experimental protocols are essential for reproducible spectroscopic analysis. The following outlines general procedures for the key techniques discussed.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare solutions of the analyte in a suitable UV-transparent solvent (e.g., methanol, acetonitrile, or water) at a known concentration.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum of the solvent in a quartz cuvette.
-
Measurement: Record the absorbance spectrum of the sample solution over the desired wavelength range (typically 200-400 nm for these compounds).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR). For liquid samples, a thin film can be prepared between salt plates.
-
Instrumentation: Use an FT-IR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment (or the ATR crystal).
-
Sample Scan: Record the infrared spectrum of the sample over the range of approximately 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase. Filter the sample to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typically 0.2-1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) is common, used in either positive or negative ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are frequently used.
-
Data Acquisition: Full scan mode to identify all ions, and product ion scan (MS/MS) mode to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis: Identify the parent ion and characteristic fragment ions for each compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to determine the structure of the compound.
Conclusion
This guide provides a foundational spectroscopic comparison of this compound and its degradation products. The provided data and protocols can serve as a valuable resource for researchers in the pharmaceutical industry for method development, stability testing, and impurity profiling. Further research is warranted to obtain a more complete public dataset for this compound and to fully characterize its degradation profile under various stress conditions.
References
- 1. US6670472B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. 10-methoxy-5H-dibenz(b,f)azepine-5-carboxamide | C16H14N2O2 | CID 120031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
The Suitability of 10-Methoxycarbamazepine as an Internal Standard for Oxcarbazepine Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic drugs is paramount in both clinical and research settings. In the analysis of the antiepileptic drug Oxcarbazepine, the use of an appropriate internal standard (IS) is crucial for achieving reliable and reproducible results, particularly when employing chromatography-based techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison to evaluate the suitability of 10-Methoxycarbamazepine as an internal standard for Oxcarbazepine analysis, supported by available data and established analytical principles.
The Role of an Internal Standard
An ideal internal standard should be a compound that is structurally and physicochemically similar to the analyte but is not naturally present in the biological matrix being analyzed. Its primary function is to compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental consideration for an internal standard is its similarity to the analyte. Below is a comparison of the key physicochemical properties of Oxcarbazepine and this compound.
| Property | Oxcarbazepine | This compound | Reference |
| Molecular Weight | 252.27 g/mol | 266.29 g/mol | [1] |
| Melting Point | 218-224 °C | 186-188 °C | [1] |
| Chemical Structure |
Note: Chemical structures are widely available in chemical databases.
The structural similarity between Oxcarbazepine and this compound, with the key difference being the substitution of a keto group with a methoxy group at the 10-position, suggests that they may exhibit comparable behavior during sample extraction and chromatographic separation. However, this structural difference also leads to a notable variance in their molecular weights and melting points[1].
Chromatographic and Mass Spectrometric Behavior
While no direct comparative studies have been published, we can infer potential chromatographic behavior. Given their structural similarities, it is plausible that this compound would have a retention time close to that of Oxcarbazepine on a reversed-phase HPLC column, a desirable characteristic for an internal standard.
For mass spectrometry-based detection, the fragmentation patterns would be a critical factor. The structural difference will result in distinct mass-to-charge ratios (m/z) for the molecular ions and their fragments, allowing for their simultaneous monitoring without interference. Publicly available mass spectrometry data for this compound indicates prominent fragments that can be used for quantification[1].
Potential Advantages and Disadvantages
Potential Advantages:
-
Structural Similarity: The core dibenzazepine carboxamide structure is shared, which could lead to similar extraction efficiencies and chromatographic behavior.
-
Commercial Availability: this compound is available commercially as a chemical standard[2][3].
-
Distinct Mass: The difference in molecular weight allows for easy differentiation in mass spectrometric analysis.
Potential Disadvantages:
-
Natural Occurrence: this compound is a known impurity and potential metabolite of Oxcarbazepine[1]. Its presence in study samples would render it unsuitable as an internal standard.
-
Lack of Validation Data: There is a significant absence of published literature validating the use of this compound as an internal standard for Oxcarbazepine analysis. Established methods predominantly use isotopically labeled standards (e.g., deuterated Oxcarbazepine) which are considered the gold standard due to their near-identical physicochemical properties and co-eluting nature[4].
-
Potential for Different Ionization Efficiency: The methoxy group in this compound might lead to a different ionization efficiency in an electrospray ionization (ESI) source compared to the keto group of Oxcarbazepine, which could affect the response ratio.
Established Alternatives to this compound
The current gold standard for internal standards in Oxcarbazepine analysis involves the use of stable isotope-labeled analogs. These compounds have the exact same chemical structure and properties as the analyte, but with a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, Carbon-13).
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (e.g., Oxcarbazepine-d4) | - Co-elutes with the analyte. - Identical extraction recovery and ionization efficiency. - Corrects for matrix effects more effectively. | - Higher cost. - Potential for isotopic interference if not completely resolved. |
| Structurally Similar (e.g., this compound) | - Lower cost. - Readily available. | - May not perfectly mimic the analyte's behavior. - Potential for natural occurrence in samples. - Requires thorough validation to demonstrate suitability. |
Experimental Protocols: A Theoretical Workflow
While no specific protocol exists for using this compound as an internal standard for Oxcarbazepine, a typical LC-MS/MS workflow would be as follows. This protocol is based on established methods for Oxcarbazepine analysis and would require rigorous validation if this compound were to be used.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add 20 µL of an internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Oxcarbazepine Transition: To be determined based on instrument optimization (e.g., m/z 253 -> 208)[2].
-
This compound Transition: To be determined based on instrument optimization (e.g., from precursor ion m/z 267).
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of an analytical method for Oxcarbazepine using an internal standard.
References
- 1. 10-methoxy-5H-dibenz(b,f)azepine-5-carboxamide | C16H14N2O2 | CID 120031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound analytical standard 28721-09-7 [sigmaaldrich.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Nuances: A Comparative Analysis of 10-Methoxycarbamazepine and Carbamazepine's Mechanisms of Action
A deep dive into the molecular interactions of two closely related anticonvulsants reveals subtle yet significant differences in their engagement with voltage-gated sodium channels, offering insights for future drug development.
For researchers and professionals in the field of neuroscience and drug development, a thorough understanding of the mechanism of action of anticonvulsant drugs is paramount. This guide provides a detailed comparison of Carbamazepine, a long-standing frontline treatment for epilepsy, and its derivative, 10-Methoxycarbamazepine. While both compounds share a common primary target—the voltage-gated sodium channels—this analysis, supported by experimental data, elucidates the key distinctions in their molecular interactions and pharmacological profiles.
Core Mechanism: Inhibition of Voltage-Gated Sodium Channels
Both Carbamazepine and this compound exert their primary therapeutic effect by modulating the function of voltage-gated sodium channels in neurons.[1][2] These channels are crucial for the initiation and propagation of action potentials. By blocking these channels, both drugs reduce neuronal excitability, thereby preventing the rapid and repetitive firing of neurons that characterizes epileptic seizures.[1]
The key to their action lies in their preferential binding to the inactivated state of the sodium channel.[1][3] During an action potential, sodium channels transition from a resting state to an open state, and then to an inactivated state before returning to the resting state. Carbamazepine and, presumably, this compound, stabilize the inactivated state, making it more difficult for the channel to return to the resting state and be ready to open again. This "use-dependent" or "frequency-dependent" block is a hallmark of their mechanism, as it allows them to selectively target hyperactive neurons involved in seizure activity while having less effect on neurons firing at a normal physiological rate.[1][3]
Quantitative Comparison of Potency and Binding Affinity
While direct comparative studies between this compound and Carbamazepine are limited, a review of available data for each compound provides insights into their relative potencies. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters used to quantify the potency and binding affinity of a drug to its target.
| Parameter | This compound | Carbamazepine | Reference |
| IC50 (Tonic Block) | Data not available | ~86.74 µM (for Nav1.3), ~45.76 µM (for Nav1.4), ~22.92 µM (for Nav1.5), ~46.72 µM (for Nav1.7) | [4] |
| IC50 (Use-Dependent Block) | Data not available | ~30 µM (high-affinity site), ~760 µM (low-affinity site) on TTX-R Na+ channels | [5] |
| Binding Affinity (Ki) | Data not available | ~25 µM (apparent dissociation constant for inactivated Na+ channels) | [6] |
Note: The presented data for Carbamazepine is from various studies and on different subtypes of sodium channels. A direct comparison with this compound is not possible without head-to-head experimental data.
The available data for Carbamazepine demonstrates its potent, state-dependent interaction with various sodium channel isoforms. The lack of publicly available, direct comparative data for this compound highlights a gap in the current understanding of its precise pharmacological profile relative to its parent compound.
Signaling Pathway and Drug Interaction
The interaction of both drugs with the voltage-gated sodium channel can be visualized as a state-dependent blockade. The following diagram illustrates this general mechanism.
This diagram shows that both Carbamazepine and this compound are thought to preferentially bind to the inactivated state of the sodium channel, stabilizing it and thereby prolonging the refractory period of the neuron.
Experimental Protocols
To quantitatively assess and compare the mechanism of action of sodium channel blockers like this compound and Carbamazepine, two primary experimental techniques are employed: electrophysiology and radioligand binding assays.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents across the cell membrane, providing detailed information about the effects of a compound on ion channel function.
Objective: To determine the concentration-dependent inhibition of voltage-gated sodium currents by the test compounds and to characterize their effects on channel gating properties (e.g., state-dependence, use-dependence).
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing a specific human Nav subtype (e.g., Nav1.2, Nav1.7) are cultured under standard conditions.[7]
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.[8][9][10]
-
Solutions: The extracellular solution contains physiological concentrations of ions, while the intracellular solution in the patch pipette is designed to isolate sodium currents.
-
Voltage Protocols:
-
Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Test pulses to a depolarizing potential (e.g., -10 mV) are applied to elicit sodium currents in the presence of varying concentrations of the test compound.
-
Use-Dependent Block: A train of depolarizing pulses at a high frequency (e.g., 10 Hz) is applied to induce channel cycling and accumulation of channels in the inactivated state. The reduction in current amplitude over the pulse train indicates use-dependent block.
-
State-Dependence (Inactivated State): The voltage-dependence of steady-state inactivation is determined by applying a series of prepulses to different voltages before a test pulse. The shift in the inactivation curve in the presence of the compound reveals its affinity for the inactivated state.
-
-
Data Analysis: Concentration-response curves are generated to calculate the IC50 values for tonic and use-dependent block. Changes in gating parameters are quantified and compared.
Radioligand Binding Assay
This biochemical assay measures the binding of a radiolabeled ligand to its receptor, providing information on the affinity of unlabeled compounds that compete for the same binding site.
Objective: To determine the binding affinity (Ki) of the test compounds to the voltage-gated sodium channel.
Methodology:
-
Membrane Preparation: Synaptosomes or cell membranes containing the sodium channels of interest are prepared from brain tissue or cultured cells.
-
Radioligand: A radiolabeled ligand that binds to a specific site on the sodium channel, such as [³H]batrachotoxin (BTX), is used.[11][12][13] BTX is an allosteric modulator that binds to the open state of the channel.
-
Assay:
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (competitor).
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion and Future Directions
The lack of direct comparative studies and specific potency data for this compound underscores the need for further research. Head-to-head electrophysiological and binding studies are crucial to precisely delineate the differences in their mechanisms of action. Such studies would not only enhance our fundamental understanding of these drugs but also provide valuable information for the rational design and development of novel anticonvulsants with improved efficacy and side-effect profiles. The detailed experimental protocols provided herein offer a clear roadmap for conducting such a comparative analysis.
References
- 1. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10-Methoxy carbamazepine | 28721-09-7 | FM25175 [biosynth.com]
- 3. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbamazepine interacts with a slow inactivation state of NaV1.8-like sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization in Inhibitory Effectiveness of Carbamazepine in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 11. jneurosci.org [jneurosci.org]
- 12. Batrachotoxin-induced depolarization and [3H]batrachotoxinin-a 20 alpha-benzoate binding in a vesicular preparation from guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3H-batrachotoxinin-A benzoate binding to voltage-sensitive sodium channels: inhibition by the channel blockers tetrodotoxin and saxitoxin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for 10-Methoxycarbamazepine
For Researchers, Scientists, and Drug Development Professionals
10-Methoxycarbamazepine is a key intermediate in the synthesis of oxcarbazepine, a widely used anticonvulsant drug. The efficiency and purity of this compound synthesis directly impact the quality and cost of the final active pharmaceutical ingredient. This guide provides a head-to-head comparison of common synthesis routes for this compound, focusing on the carboxamidation of 10-methoxyiminostilbene. Experimental data, detailed protocols, and a comparative visualization are presented to aid researchers in selecting the optimal synthesis strategy.
Comparative Analysis of Synthesis Routes
The primary approach for synthesizing this compound involves the reaction of 10-methoxyiminostilbene with cyanic acid (HOCN). The cyanic acid is typically generated in situ from an alkali metal cyanate, such as sodium cyanate, in the presence of a mild acidic reagent. The choice of this acidic reagent and the reaction solvent are critical variables that differentiate the various reported methods.
Here, we compare three prominent methods based on the type of acid used: a-hydroxy acids, aromatic carboxylic acids, and substituted aromatic carboxylic acids.
| Parameter | Route 1: α-Hydroxy Acid | Route 2: Aromatic Carboxylic Acid | Route 3: Substituted Aromatic Acid |
| Starting Material | 10-Methoxyiminostilbene | 10-Methoxyiminostilbene | 10-Methoxyiminostilbene |
| Reagents | Sodium cyanate, DL-mandelic acid | Sodium cyanate, Benzoic acid | Sodium cyanate, 2,4-Dichlorobenzoic acid |
| Solvent | Dichloromethane | Toluene | Toluene |
| Temperature | 40-45°C | 85-90°C (Reflux) | Reflux |
| Reaction Time | 6 hours | 14 hours | 6 hours |
| Reported Yield | 80%[1] | ~75% (major product)[2] | Not explicitly stated |
| Reported Purity | Not explicitly stated | 99.45% (for the subsequent oxcarbazepine)[2] | Not explicitly stated |
| Key Advantages | High reported yield, relatively mild conditions. | Commercially viable, good purity of subsequent product.[2] | Potentially faster reaction time compared to benzoic acid. |
| Potential Disadvantages | Use of a chlorinated solvent. | Higher reaction temperature, longer reaction time. | Use of a more specialized and potentially more expensive acid. |
Experimental Protocols
Route 1: Synthesis using DL-Mandelic Acid
This protocol is adapted from a study reporting an 80% yield.[1]
-
To a 500 mL four-neck flask, add 40 g of 10-methoxyiminostilbene and 1000 mL of dichloromethane.
-
Add 175 g of sodium cyanate and 240 g of DL-mandelic acid to the flask.
-
Stir the mixture and heat to 40–45°C for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the solution and add 1000 mL of distilled water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a sodium bicarbonate solution and then with distilled water.
-
Dry the organic layer and evaporate the solvent to obtain this compound.
Route 2: Synthesis using Benzoic Acid
This protocol is based on a patented method.[2]
-
In a suitable reaction vessel, combine 100 g of 10-methoxyiminostilbene with 1000 mL of toluene.
-
Add 164 g of benzoic acid and 44 g of sodium cyanate.
-
Heat the mixture to 85-90°C and maintain for 14 hours.
-
Monitor the reaction for the formation of this compound.
-
Upon completion, the reaction mixture can be further processed for the hydrolysis to oxcarbazepine.
Route 3: Synthesis using 2,4-Dichlorobenzoic Acid
This protocol is an alternative described in a patent.[2]
-
Combine 100 g of 10-methoxyiminostilbene in 1000 mL of toluene.
-
Add 430 g of 2,4-dichlorobenzoic acid and 370 g of sodium cyanate.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After the reaction, cool the mixture to room temperature and filter to isolate the product.
Visualization of Synthesis Pathways
The following diagram illustrates the logical flow of the compared synthesis routes for this compound.
Caption: Comparative workflow of this compound synthesis routes.
Conclusion
The synthesis of this compound from 10-methoxyiminostilbene offers several viable routes, with the choice of mild acidic reagent being a key determinant of reaction conditions and outcomes. The use of DL-mandelic acid in dichloromethane provides a high reported yield at a moderate temperature.[1] The benzoic acid method, while requiring a higher temperature and longer reaction time, is presented as a commercially viable option. The 2,4-dichlorobenzoic acid route may offer a faster reaction at reflux temperatures.
Researchers and process chemists should consider factors such as desired yield, reaction time, cost and availability of reagents, and environmental considerations (e.g., solvent choice) when selecting a synthesis protocol. The experimental details and comparative data provided in this guide serve as a valuable resource for making an informed decision.
References
A Comparative Guide to the Purity of Commercial 10-Methoxycarbamazepine Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of commercial 10-Methoxycarbamazepine reference standards, offering a comparative analysis of their purity and the analytical methodologies employed for their characterization. The information presented herein is intended to assist researchers in selecting the most suitable reference standard for their specific analytical and research needs.
Introduction to this compound
This compound (CAS No. 28721-09-7) is a key intermediate in the synthesis of Oxcarbazepine, an anticonvulsant drug used in the treatment of epilepsy.[1] It is also recognized as a process impurity in the production of Oxcarbazepine and is listed as Oxcarbazepine EP Impurity B.[2][3] The purity of a reference standard is paramount for accurate analytical measurements, ensuring the reliability of drug quality control, stability studies, and pharmacokinetic assessments.[3]
This guide evaluates the purity of commercially available this compound reference standards from various suppliers. The comparison is based on publicly available data and typical analytical techniques used for characterization, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis).
Comparison of Commercial Reference Standards
The purity of a reference standard is a critical attribute that directly impacts the accuracy of analytical results. Reputable suppliers of pharmaceutical reference standards provide a Certificate of Analysis (CoA) with each product, detailing the purity and the methods used for its determination. While specific batch-to-batch purity may vary, the following table provides a comparative overview of typical purity specifications and analytical methods used by different suppliers for this compound reference standards.
It is imperative for users to consult the specific Certificate of Analysis for the lot number they have purchased for the most accurate and up-to-date information.
| Supplier | Product Name | Stated Purity | Analytical Techniques Mentioned |
| Sigma-Aldrich | This compound analytical standard | ≥97.5% (HPLC)[4] | HPLC, Gas Chromatography (GC) |
| LGC Standards | 10-Methoxy Carbamazepine | Not explicitly stated on the product page, but a Certificate of Analysis is available.[5] | A certificate is delivered with the product.[5][6] |
| SynThink Research Chemicals | 10-Methoxy Carbamazepine; Oxcarbazepine EP Impurity B | High purity material, with CoA detailing Purity and Potency.[2][3] | 1H-NMR, Mass (MS), HPLC, IR, TGA.[2][3] |
| Pharmaffiliates | 10-Methoxy Carbamazepine | Not explicitly stated on the product page, but analytical data (FTIR, 1H NMR, 13C NMR) is available.[7][8] | FTIR, 1H NMR, 13C NMR[7] |
| USP | Methoxy Carbamazepine (Pharmaceutical Analytical Impurity) | A Certificate of Analysis is available with the lot.[9][10] | Not explicitly detailed on the product page, but a CoA is provided.[9][10] |
Experimental Protocols
The following sections detail the typical experimental protocols for the key analytical techniques used to assess the purity of this compound. These protocols are based on methods described in the scientific literature for this compound and related compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for determining the purity of this compound.[4] A reversed-phase HPLC method is typically employed to separate this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% ammonium hydroxide in water adjusted to pH 5.0 with glacial acetic acid) and an organic solvent (e.g., acetonitrile).[11]
-
Flow Rate: Typically 1.0 mL/min.[11]
-
Detection: UV detection at a wavelength of 256 nm.[11]
-
Injection Volume: 20 µL.[11]
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying trace impurities.
-
LC System: A UHPLC or HPLC system.
-
MS Detector: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.[12]
-
Mobile Phase: A mobile phase compatible with MS detection, such as a mixture of water with 0.1% formic acid and methanol or acetonitrile.[13]
-
Column: A reversed-phase C18 or similar column.
-
Data Acquisition: Selected Reaction Monitoring (SRM) or full scan mode can be used for targeted impurity analysis or screening for unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For less volatile compounds like this compound, derivatization may be necessary to improve volatility and thermal stability.[14]
-
GC System: A gas chromatograph with a capillary column.
-
MS Detector: A mass spectrometer.
-
Column: A non-polar or medium-polar capillary column.
-
Injector Temperature: The injector port temperature needs to be optimized to prevent thermal degradation of the analyte.[15]
-
Carrier Gas: Helium at a constant flow rate.
-
Derivatization: If required, a silylating agent can be used to derivatize the molecule.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary method for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity without the need for a specific reference standard of the analyte.[2][4][11][16][17]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d6 or CDCl3.
-
Experiments:
-
1H NMR: Provides information on the structure and can be used for purity determination by integrating the signals of the analyte and a certified internal standard.
-
13C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of all proton and carbon signals, confirming the structure of the reference standard.
-
-
Quantitative NMR (qNMR): An internal standard with a known purity and concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific signal of the analyte to the integral of a signal from the internal standard.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical properties and thermal stability of the reference standard.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[18][19] It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic forms.[19][20][21]
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is weighed into an aluminum pan and sealed.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Atmosphere: The analysis is usually performed under an inert atmosphere, such as nitrogen.[22]
-
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the presence of residual solvents and water, as well as the thermal stability of the compound.
-
Sample Preparation: A small amount of the sample is placed in a tared TGA pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Atmosphere: The analysis can be performed under an inert (e.g., nitrogen) or reactive (e.g., air) atmosphere.
-
Visualization of Key Processes
Experimental Workflow for Purity Evaluation
The following diagram illustrates a typical workflow for the comprehensive purity evaluation of a this compound reference standard.
Caption: Workflow for the comprehensive purity analysis of a this compound reference standard.
Signaling Pathway: Mechanism of Action
This compound is a derivative of carbamazepine and a precursor to oxcarbazepine. The primary mechanism of action of carbamazepine and its derivatives is the inhibition of voltage-gated sodium channels in neurons.[23][24][25][26][27] This action stabilizes hyperexcited neuronal membranes, thereby reducing the propagation of seizure activity.
Caption: Simplified signaling pathway illustrating the inhibitory action of this compound.
Conclusion
The selection of a high-purity, well-characterized this compound reference standard is crucial for ensuring the accuracy and reliability of analytical data in pharmaceutical research and quality control. This guide provides a framework for comparing commercially available reference standards based on their stated purity and the analytical techniques used for their evaluation. Researchers should always refer to the supplier's Certificate of Analysis for specific lot data to make an informed decision that best suits their analytical requirements. The detailed experimental protocols and workflow diagrams provided serve as a valuable resource for laboratories involved in the analysis of this compound and related compounds.
References
- 1. labchemicals.in [labchemicals.in]
- 2. Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Consistency and Purity [nmr.oxinst.com]
- 5. 10-Methoxy Carbamazepine | LGC Standards [lgcstandards.com]
- 6. 10-Methoxy Carbamazepine | LGC Standards [lgcstandards.com]
- 7. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. store.usp.org [store.usp.org]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. biochimicaclinica.it [biochimicaclinica.it]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. False carbamazepine positives due to 10,11-dihydro-10-hydroxycarbamazepine breakdown in the GC-MS injector port - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. rroij.com [rroij.com]
- 19. veeprho.com [veeprho.com]
- 20. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of voltage-sensitive sodium channels in neuroblastoma cells and synaptosomes by the anticonvulsant drugs diphenylhydantoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sidedness of carbamazepine accessibility to voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 26. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Characterization in Inhibitory Effectiveness of Carbamazepine in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of 10-methoxycarbamazepine and its structurally related anticonvulsant compounds: carbamazepine, oxcarbazepine, and the active metabolite licarbazepine (10-hydroxycarbamazepine). The information presented herein is supported by experimental data from in vitro studies, offering valuable insights for preclinical drug development and metabolic profiling.
Executive Summary
Carbamazepine is known for its extensive metabolism, primarily mediated by cytochrome P450 enzymes, leading to the formation of an active epoxide metabolite and a propensity for drug-drug interactions through enzyme induction. In contrast, oxcarbazepine is a prodrug rapidly converted to its active metabolite, licarbazepine, via a non-CYP-mediated pathway, which contributes to a more favorable drug interaction profile. Based on its chemical structure, this compound is anticipated to undergo O-demethylation, a common metabolic pathway, likely mediated by CYP enzymes. This suggests its metabolic profile may share some characteristics with carbamazepine, though further experimental verification is required.
Comparative Metabolic Stability Data
While specific in vitro metabolic stability data for this compound, such as half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM), are not available in the reviewed literature, a comparative summary of related compounds is presented below. This table summarizes key pharmacokinetic parameters that are influenced by metabolic stability.
| Compound | Primary Metabolic Pathway | Key Metabolites | Plasma Half-life (t½) | Primary Metabolizing Enzymes | Ref. |
| Carbamazepine | Epoxidation, hydroxylation | Carbamazepine-10,11-epoxide (active), 10,11-dihydroxycarbamazepine (inactive) | 15-30 hours (auto-induction) | CYP3A4, CYP2C8, Epoxide hydrolase | [1][2][3] |
| Oxcarbazepine | Reduction | Licarbazepine (10-hydroxycarbamazepine) (active) | 1-5 hours (parent drug) | Cytosolic reductases (e.g., AKR1C1-4) | [4][5][6][7] |
| Licarbazepine (10-hydroxycarbamazepine) | Glucuronidation, Oxidation | Glucuronide conjugates, Dihydroxy derivative (inactive) | 8-10 hours | UGTs | [4][5][7] |
| This compound | O-demethylation (Predicted) | 10-hydroxycarbamazepine (Licarbazepine) (Predicted) | Not available | CYP enzymes (Predicted, e.g., CYP3A4) | N/A |
Metabolic Pathways and Bioactivation
The metabolic pathways of carbamazepine and oxcarbazepine are well-characterized and offer a framework for predicting the metabolism of this compound.
Carbamazepine
Carbamazepine undergoes extensive hepatic metabolism. The primary pathway involves oxidation by CYP3A4 to form the pharmacologically active carbamazepine-10,11-epoxide. This epoxide is subsequently hydrolyzed by microsomal epoxide hydrolase to the inactive 10,11-dihydroxycarbamazepine.[2][3] Carbamazepine is also a known inducer of several CYP enzymes, including CYP3A4, which can lead to auto-induction and interactions with co-administered drugs.[1]
Oxcarbazepine
Oxcarbazepine is a prodrug that is rapidly and extensively metabolized by cytosolic reductases in the liver to its active metabolite, licarbazepine (10-hydroxycarbamazepine or MHD).[4][5][6] This reductive pathway is a key differentiator from carbamazepine, as it is not primarily mediated by the CYP450 system, resulting in a lower potential for drug-drug interactions.[7] Licarbazepine is then primarily eliminated via glucuronidation.[5]
Predicted Metabolism of this compound
Based on its structure, the primary metabolic pathway for this compound is predicted to be O-demethylation at the 10-position. This reaction would yield licarbazepine as a major metabolite. O-demethylation is a common metabolic reaction catalyzed by CYP enzymes, with CYP3A4 being a frequent contributor.[8] If this prediction holds, the metabolic profile of this compound would be a hybrid of its parent compounds, involving an initial CYP-mediated step followed by the known metabolic pathways of licarbazepine.
Metabolic pathways of Carbamazepine, Oxcarbazepine, and predicted pathway for this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess metabolic stability.
In Vitro Microsomal Stability Assay
This assay determines the rate of disappearance of a compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s.[9][10][11][12][13][14]
Materials:
-
Test compound and positive controls (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls in an appropriate solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the test compound (final concentration typically 1 µM) with human liver microsomes (typically 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Termination: Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated as (0.693 / t½) / (microsomal protein concentration).
Workflow for a typical in vitro microsomal stability assay.
CYP450 Reaction Phenotyping
This experiment identifies the specific cytochrome P450 isozymes responsible for the metabolism of a drug candidate.
Methods:
-
Recombinant Human CYPs: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells). The disappearance of the parent compound or the formation of a metabolite is monitored over time. The CYP isozyme that shows the highest rate of metabolism is identified as the primary contributor.
-
Chemical Inhibition in HLM: The test compound is incubated with human liver microsomes in the presence and absence of known selective chemical inhibitors for specific CYP isozymes. A significant reduction in the metabolism of the test compound in the presence of a particular inhibitor indicates the involvement of that specific CYP isozyme.
Procedure (Chemical Inhibition):
-
Preparation: Prepare incubation mixtures containing the test compound, HLM, and phosphate buffer as described in the microsomal stability assay.
-
Inhibitor Addition: To separate incubation mixtures, add a selective chemical inhibitor for each major CYP isozyme (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). A control incubation without any inhibitor is also prepared.
-
Pre-incubation: Pre-incubate the mixtures at 37°C.
-
Initiation and Incubation: Initiate the reaction with NADPH and incubate for a fixed time period.
-
Termination and Analysis: Terminate the reactions and analyze the samples by LC-MS/MS to measure the extent of metabolism.
-
Data Analysis: Compare the rate of metabolism in the presence of each inhibitor to the control. A significant decrease in metabolism identifies the inhibited CYP as a key enzyme in the compound's biotransformation.
Logical flow for identifying metabolizing enzymes using chemical inhibitors.
Conclusion and Future Directions
This comparative guide highlights the differences in the metabolic pathways of carbamazepine and oxcarbazepine, providing a basis for predicting the metabolic stability of this compound. The established in vitro assays are crucial for experimentally determining these parameters.
Key Takeaways:
-
Carbamazepine: Extensive CYP-mediated metabolism and potential for drug interactions.
-
Oxcarbazepine: A prodrug with a more favorable metabolic profile due to its primary metabolism by non-CYP enzymes.
-
This compound: Predicted to undergo CYP-mediated O-demethylation to the active metabolite licarbazepine.
To definitively characterize the metabolic stability of this compound, it is imperative to conduct in vitro studies using human liver microsomes and recombinant CYP enzymes as outlined in this guide. Such studies will provide the necessary quantitative data (t½ and CLint) to accurately assess its pharmacokinetic potential and guide further drug development efforts.
References
- 1. Metabolism of carbamazepine by CYP3A6: a model for in vitro drug interactions studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Prediction of drug-drug interactions with carbamazepine-10,11-epoxide using a new in vitro assay for epoxide hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metabolic activation of benzodiazepines by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safe Disposal of 10-Methoxycarbamazepine: A Procedural Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 10-Methoxycarbamazepine
Immediate Safety Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: Have a chemical spill kit readily accessible. In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, containment, and disposal of this compound waste.
-
Waste Identification and Segregation:
-
Waste Containment:
-
Solid Waste: Collect solid this compound waste in a dedicated, leak-proof, and sealable hazardous waste container.[4] The container must be chemically compatible with the waste.[2]
-
Liquid Waste: For solutions containing this compound, use a designated, sealed, and properly labeled hazardous waste container for liquids.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[1]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled hazardous waste container in a designated SAA within the laboratory, at or near the point of generation.[2][5]
-
The SAA should be a secure, well-ventilated area, away from sources of ignition and incompatible materials.[1][4]
-
Ensure secondary containment is used to prevent spills.[1][2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor to schedule a pickup.[6]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[7][8] The EPA prohibits the sewering of hazardous pharmaceutical waste.[7]
-
Most pharmaceutical waste is incinerated at a licensed facility.[7][9]
-
-
Documentation:
Quantitative Guidelines for Waste Accumulation
The following table summarizes the general quantitative limits for hazardous waste stored in a Satellite Accumulation Area as stipulated by the EPA.
| Parameter | Limit | Regulation |
| Maximum Volume of Hazardous Waste | 55 gallons | EPA (40 CFR 262.15) |
| Maximum Volume of Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | EPA (40 CFR 262.15) |
| Maximum Storage Time | Typically up to 12 months, provided accumulation limits are not exceeded | University of Pennsylvania EHRS[5] |
Note: While this compound is not currently on the EPA's P-list of acutely hazardous wastes, it is prudent to minimize the quantities of waste accumulated.
Experimental Protocols
Currently, there are no widely established experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. Therefore, the recommended procedure is to dispose of the chemical waste through a licensed vendor.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
